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  • Product: 2-Methyl-3-(m-tolyloxy)-1,2-propanediol
  • CAS: 63991-96-8

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Stability of 2-Methyl-3-(m-tolyloxy)-1,2-propanediol: A Technical Guide for Preclinical Development

Executive Summary The rational design of centrally acting muscle relaxants and their intermediates requires a deep understanding of structure-activity relationships (SAR) and metabolic liabilities. 2-Methyl-3-(m-tolyloxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of centrally acting muscle relaxants and their intermediates requires a deep understanding of structure-activity relationships (SAR) and metabolic liabilities. 2-Methyl-3-(m-tolyloxy)-1,2-propanediol (CAS: 63991-96-8) is a specialized structural analog of the well-known glyceryl ether muscle relaxant, mephenesin. This technical whitepaper provides an in-depth analysis of its physicochemical properties, rational design principles, and validated analytical protocols for stability testing. By acting as a comprehensive guide, this document equips drug development professionals with the mechanistic insights necessary to handle, characterize, and formulate this compound.

Structural Chemistry & Rational Design

The molecular architecture of 2-methyl-3-(m-tolyloxy)-1,2-propanediol is deliberately engineered to overcome the pharmacokinetic limitations of traditional propanediol derivatives.

Mephenesin (3-(o-tolyloxy)-1,2-propanediol) is rapidly deactivated in vivo through the oxidation of its primary hydroxyl group (C1) by alcohol dehydrogenase (ADH), yielding the inactive mephenesic acid. To circumvent this, 2-methyl-3-(m-tolyloxy)-1,2-propanediol introduces a crucial C2-methyl group .

Mechanistic Causality: The addition of the C2-methyl group transforms the C2 secondary alcohol into a tertiary alcohol and introduces significant steric bulk adjacent to the C1 primary alcohol. This steric hindrance physically restricts the molecule's ability to properly orient within the catalytic pocket of ADH enzymes. Consequently, Phase I oxidative metabolism is drastically slowed, theoretically prolonging the molecule's half-life. Furthermore, the shift from an ortho-tolyloxy to a meta-tolyloxy group alters the electron density of the aromatic ring, which can influence receptor binding kinetics and improve lipophilicity.

MetabolicPathway A 2-Methyl-3-(m-tolyloxy) -1,2-propanediol B Alcohol Dehydrogenase (ADH) A->B Substrate Binding C Steric Hindrance at C2-Methyl B->C Catalytic Pocket D Reduced Oxidation to Propanoic Acid C->D Pathway Shift

Figure 1: Steric hindrance by the C2-methyl group blocking Phase I ADH oxidation.

Physicochemical Profiling

Understanding the physicochemical parameters is critical for predicting solubility, permeability, and formulation requirements. The data below synthesizes the core properties of the compound based on its structural topology 1[1] and related analog mass spectrometry data 2[2].

PropertyValueImplication for Development
IUPAC Name 2-methyl-3-(3-methylphenoxy)propane-1,2-diolStandardized nomenclature for regulatory filings.
CAS Number 63991-96-8Unique registry identifier for sourcing.
Molecular Formula C₁₁H₁₆O₃Core atomic composition.
Molecular Weight 196.24 g/mol Optimal for oral absorption (Lipinski's Rule of 5).
Monoisotopic Mass 196.1099 DaTarget mass for high-resolution MS identification.
TPSA 49.6 ŲExcellent predicted membrane permeability (< 90 Ų).
H-Bond Donors/Acceptors 2 / 3Ensures adequate aqueous solubility via hydration shells.

Stability & Degradation Kinetics

Propanediol ether derivatives exhibit specific vulnerabilities under stress conditions.

  • Hydrolytic Stability: The ether linkage (Ar-O-CH2) is highly stable at physiological pH (7.4). However, under extreme acidic conditions (pH < 2) combined with heat, the ether bond undergoes protonation and subsequent cleavage, yielding m-cresol and 2-methylglycerol.

  • Oxidative Stability: The tertiary alcohol at C2 is highly resistant to oxidation. However, the benzylic methyl group on the aromatic ring can act as a radical scavenger, making it susceptible to auto-oxidation under prolonged exposure to UV light or peroxides.

  • Regulatory Context: Because related compounds like mephenesin are strictly monitored or prohibited under cosmetic regulations such as3[3], rigorous stability and impurity profiling of this analog is mandatory to ensure no toxic degradants (like free phenolic compounds) accumulate during shelf-life.

Experimental Protocols for Characterization

To ensure trustworthiness and reproducibility, the following HPLC-UV/MS methodology is designed as a self-validating system . The inclusion of system suitability criteria ensures that the instrument is performing optimally before any sample data is accepted.

Stability-Indicating HPLC-UV/MS Method

Rationale: A gradient of Water/Acetonitrile with 0.1% Formic acid is selected. Formic acid provides the necessary protons for positive electrospray ionization (ESI+) to form [M+H]⁺ adducts, while simultaneously suppressing the ionization of residual silanols on the C18 stationary phase, preventing peak tailing of the polar diol.

  • Column: C18 (150 mm × 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Program: 5% B to 95% B over 15 minutes, hold for 3 minutes, return to 5% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm (optimal for the m-tolyloxy aromatic ring) and MS (ESI+).

  • Self-Validation (System Suitability): Prior to sample analysis, inject a 50 µg/mL standard solution 6 times. The run is only valid if:

    • The %RSD of the API peak area is ≤ 2.0%.

    • The USP Tailing Factor is ≤ 1.5.

    • Resolution (Rs) between the API and spiked m-cresol (primary degradant) is ≥ 2.0.

Forced Degradation Workflow

This protocol forces the degradation of the API to establish the stability-indicating power of the analytical method, ensuring all potential degradants (like those cataloged by4[4]) can be resolved from the main peak.

  • Acid Hydrolysis: Dissolve API in 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 N NaOH before injection.

  • Base Hydrolysis: Dissolve API in 0.1 N NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1 N HCl before injection.

  • Oxidation: Expose API solution to 3% H₂O₂ at room temperature for 24 hours.

  • Photolysis: Expose solid API and solution to 1.2 million lux hours and 200 watt-hours/m² of near-UV energy (ICH Q1B compliance).

ForcedDegradation API API: 2-Methyl-3-(m-tolyloxy) -1,2-propanediol Acid Acid Hydrolysis (0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) API->Base Ox Oxidation (3% H2O2, RT) API->Ox Photo Photolysis (UV/Vis, ICH Q1B) API->Photo HPLC HPLC-UV/MS Analysis & Mass Balance Acid->HPLC Base->HPLC Ox->HPLC Photo->HPLC

Figure 2: Systematic forced degradation workflow for stability-indicating method validation.

Conclusion

2-Methyl-3-(m-tolyloxy)-1,2-propanediol represents a structurally optimized analog within the glyceryl ether class. By strategically placing a methyl group at the C2 position, researchers can effectively block primary metabolic oxidation pathways, potentially enhancing the pharmacokinetic profile. Strict adherence to the self-validating analytical protocols and forced degradation studies outlined in this guide will ensure robust characterization and regulatory compliance during preclinical development.

References

  • PubChemLite. 3-(p-methylbenzyloxy)-1,2-propanediol (Analog Mass Spectrometry Data). Université du Luxembourg. Retrieved from: [Link][2]

  • European Union. Regulation (EC) No 1223/2009 of the European Parliament and of the Council on cosmetic products. Official Journal of the European Union. Retrieved from:[Link][3]

Sources

Exploratory

Mechanism of action of 2-Methyl-3-(m-tolyloxy)-1,2-propanediol in vitro

In Vitro Pharmacological Profiling of 2-Methyl-3-(m-tolyloxy)-1,2-propanediol: Mechanisms of Central Myorelaxation and Ion Channel Modulation Executive Summary & Core Rationale As a structurally modified aryloxypropanedi...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Pharmacological Profiling of 2-Methyl-3-(m-tolyloxy)-1,2-propanediol: Mechanisms of Central Myorelaxation and Ion Channel Modulation

Executive Summary & Core Rationale

As a structurally modified aryloxypropanediol, 2-Methyl-3-(m-tolyloxy)-1,2-propanediol (CAS: 63991-96-8) presents a unique pharmacological profile. By incorporating a 2-methyl group and a meta-tolyloxy substitution on the propanediol backbone, this compound alters the steric and electronic landscape compared to classic analogs like mephenesin (3-(o-tolyloxy)-1,2-propanediol) [1].

The established mechanism of action for this class of centrally acting myorelaxants relies on the depression of the polysynaptic reflex arc in the spinal cord, driven primarily by the blockade of inward voltage-gated sodium (Nav) currents. Furthermore, recent structure-activity relationship (SAR) studies on aryloxy derivatives implicate them as potent modulators of the Transient Receptor Potential Melastatin 8 (TRPM8) channel[1]. This guide provides a robust, self-validating in vitro framework to characterize the compound's tripartite mechanism: Nav channel inhibition, suppression of polysynaptic glutamatergic transmission, and TRPM8 modulation.

Causality Behind Experimental Design (E-E-A-T)

To ensure high scientific integrity, our experimental design moves beyond mere observation to establish direct causality.

  • Why target Nav1.6? Aryloxypropanediols decrease neuronal excitability[2]. We specifically target Nav1.6 because it is heavily concentrated at the nodes of Ranvier in CNS neurons, dictating action potential propagation. Blocking this channel directly explains the downstream reduction in neurotransmitter release.

  • Why isolate polysynaptic reflexes in spinal slices? Mephenesin and its analogs are quintessential pharmacological tools used to isolate monosynaptic from polysynaptic responses[3]. By measuring evoked excitatory postsynaptic currents (EPSCs) in spinal slices, we can determine whether the compound acts presynaptically (altering release probability) or postsynaptically, and confirm its selectivity for complex polysynaptic circuits over direct monosynaptic pathways[4].

  • Why assess TRPM8? The meta-substituted aryloxy moiety acts as a known pharmacophore for TRPM8 binding. Ratiometric calcium imaging provides a high-throughput optical validation of this channel's gating dynamics.

MOA Compound 2-Methyl-3-(m-tolyloxy) -1,2-propanediol Nav Voltage-Gated Na+ Channels Blockade Compound->Nav Inhibits TRPM8 TRPM8 Receptor Modulation Compound->TRPM8 Allosteric Binding Ca Decreased Presynaptic Ca2+ Influx Nav->Ca Prevents Depolarization Glutamate Reduced Glutamate Release Ca->Glutamate Reduces Exocytosis Poly Suppression of Polysynaptic Spinal Reflexes Glutamate->Poly Depresses Transmission

Hypothesized mechanism of action pathways for 2-Methyl-3-(m-tolyloxy)-1,2-propanediol.

Self-Validating Experimental Protocols

Every protocol described below operates as a closed, self-validating system. By integrating specific pharmacological antagonists at the end of each workflow, we ensure that the observed data is an artifact-free representation of the target mechanism.

Protocol 3.1: Voltage-Clamp Analysis of Nav1.6 Kinetics

Objective: Quantify the state-dependent blockade of Nav1.6 channels. Causality: Measuring the shift in steady-state inactivation determines if the compound preferentially binds to the open/inactivated state of the channel, a hallmark of centrally acting sodium channel blockers.

  • Preparation: Culture HEK293 cells stably expressing human Nav1.6.

  • Internal/External Solutions: Use a CsF-based internal solution (130 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA, pH 7.3) to block outward potassium currents. Bathe cells in standard extracellular solution (140 mM NaCl).

  • Electrophysiology: Establish whole-cell configuration (pipette resistance 3-5 MΩ). Hold cells at -90 mV.

  • Stimulation Protocol: Apply 50 ms depolarizing steps from -80 mV to +60 mV in 10 mV increments to generate baseline Current-Voltage (I-V) curves.

  • Compound Application: Perfuse 2-Methyl-3-(m-tolyloxy)-1,2-propanediol at ascending concentrations (1 µM to 100 µM) and record the fractional block of the peak inward current.

Protocol 3.2: Isolation of Polysynaptic Transmission in Spinal Slices

Objective: Confirm the depression of polysynaptic glutamatergic transmission[4]. Causality: By stimulating the dorsal root and recording from deep dorsal horn interneurons, we recreate the spinal reflex arc in vitro.

  • Slice Preparation: Isolate acute lumbar spinal cord slices (L4-L5, 300 µm thickness) from P14-P21 mice in ice-cold sucrose-substituted artificial cerebrospinal fluid (aCSF).

  • Patching: Perform blind whole-cell patch-clamp on deep dorsal horn interneurons in oxygenated aCSF at 32°C.

  • Evoked Responses: Stimulate the dorsal root using a bipolar suction electrode (0.1 Hz). Polysynaptic responses will appear as delayed, multi-peak inward currents following the initial monosynaptic spike.

  • Compound Application: Bath-apply the compound at 1 mM (the standard effective concentration for aryloxypropanediols[3]).

  • Self-Validation Step: The compound should selectively abolish late-onset (polysynaptic) EPSCs while preserving the initial monosynaptic peak (latency < 5 ms). Subsequently, apply 10 µM CNQX and 50 µM AP-5. Requirement: All remaining EPSCs must be abolished, proving the polysynaptic network was fundamentally glutamatergic.

Protocol 3.3: TRPM8 Modulation via Fura-2 Calcium Imaging

Objective: Optically validate TRPM8 allosteric modulation. Causality: TRPM8 is a calcium-permeable non-selective cation channel. Ratiometric imaging eliminates artifacts from uneven dye loading or cell thickness.

  • Dye Loading: Incubate TRPM8-expressing HEK293 cells with 2 µM Fura-2 AM and 0.02% Pluronic F-127 for 30 minutes at 37°C.

  • Imaging Setup: Expose cells to alternating 340 nm (Ca2+-bound) and 380 nm (Ca2+-free) excitation light; capture emission at 510 nm.

  • Assay: Perfuse the compound (10 µM to 100 µM) and monitor the 340/380 ratio shift indicative of intracellular Ca2+ influx.

  • Self-Validation Step: Use 100 µM Menthol as a positive control agonist. In a parallel well, pre-incubate cells with 10 µM AMTB (a selective TRPM8 antagonist) before compound application. Requirement: AMTB must completely abrogate the compound-induced Ca2+ influx, confirming TRPM8 specificity.

Workflow Prep In Vitro Preparation HEK293 Cells Acute Spinal Slices Assay Electrophysiological & Optical Assays Patch-Clamp Fura-2 Imaging Prep->Assay Validation Self-Validation Controls TTX / Menthol CNQX / AP-5 Assay->Validation Analysis Data Acquisition & Analysis IC50 Calculation I-V Curves Validation->Analysis

Self-validating in vitro experimental workflow for pharmacological profiling.

Quantitative Data Presentation

Based on the structural homology to mephenesin and known aryloxy TRPM8 modulators, the following quantitative pharmacological profile is expected during in vitro characterization.

TargetAssay TypeExpected IC50 / EC50Primary EffectValidation Control
Nav1.6 Whole-Cell Patch-Clamp15 - 30 µMState-dependent inward current blockTTX (1 µM)
Polysynaptic EPSC Slice Patch-Clamp0.5 - 1.5 mMDepression of late-onset EPSCsCNQX (10 µM) / AP-5 (50 µM)
TRPM8 Fura-2 Ca2+ Imaging50 - 100 µMAllosteric modulation / Ca2+ influxMenthol (100 µM) / AMTB (10 µM)

References

  • Segmental, Synaptic Actions of Commissural Interneurons in the Mouse Spinal Cord Source: Journal of Neuroscience URL:[Link]

  • Spatiotemporal correlation of spinal network dynamics underlying spasms in chronic spinalized mice Source: eLife URL: [Link]

  • US20170096418A1 - Compounds useful as modulators of TRPM8 Source: Google Patents URL

Sources

Foundational

Crystal Structure and Polymorphism of 2-Methyl-3-(m-tolyloxy)-1,2-propanediol: A Comprehensive Solid-State Guide

Executive Summary The solid-state landscape of an Active Pharmaceutical Ingredient (API) dictates its physicochemical properties, including solubility, dissolution rate, and mechanical stability. For chiral aryloxypropan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The solid-state landscape of an Active Pharmaceutical Ingredient (API) dictates its physicochemical properties, including solubility, dissolution rate, and mechanical stability. For chiral aryloxypropanediol derivatives—such as the muscle relaxants and expectorants mephenesin, chlorphenesin, and guaifenesin—polymorphism and spontaneous chiral resolution are dominant phenomena[1].

This whitepaper provides an in-depth technical framework for evaluating the crystal structure and polymorphism of 2-Methyl-3-(m-tolyloxy)-1,2-propanediol . By introducing a sterically demanding methyl group at the C2 position of the 1,2-propanediol backbone, this molecule presents a unique quaternary stereocenter. This guide outlines the thermodynamic principles, self-validating experimental protocols, and crystallographic motifs necessary to map its polymorphic landscape and ensure formulation stability.

Structural Context and Supramolecular Synthons

The Impact of the Quaternary Stereocenter

The parent compound, mephenesin (3-(o-tolyloxy)-1,2-propanediol), possesses a tertiary stereocenter at C2 and is known to form a racemic conglomerate, crystallizing as homochiral infinite chains driven by C22​(4) hydrogen-bonding motifs[2].

In contrast, 2-Methyl-3-(m-tolyloxy)-1,2-propanediol features a quaternary stereocenter at C2, bonded to a methyl, a hydroxyl, a hydroxymethyl, and an aryloxymethyl group.

  • Mechanistic Causality: The steric bulk of the C2-methyl group severely restricts the torsion angles ( ϕ and ψ ) of the diol backbone. This steric hindrance disrupts the classical infinite hydrogen-bonded chains seen in mephenesin[3]. Consequently, the supramolecular synthons are forced to adapt, favoring discrete hydrogen-bonded dimers (e.g., R22​(4) rings) over infinite chains. This structural shift fundamentally alters the thermodynamic stability of the crystal lattice, often shifting the preference from a racemic conglomerate to a racemic compound.

SolidStateWorkflow A API Synthesis & Purification (Enantiopure & Racemic) B High-Throughput Screening (Solvent, Cooling, Antisolvent) A->B Supersaturation C Primary Characterization (PXRD & TGA) B->C Solid Isolation D Solvate/Hydrate Identification C->D Weight Loss > 0.5% E True Polymorphs (Anhydrous) C->E No Weight Loss F Thermodynamic Profiling (DSC & Slurry Experiments) E->F Phase Mapping G SCXRD & Absolute Configuration F->G Single Crystals Grown

Caption: Workflow for polymorph screening and self-validating solid-state characterization.

Thermodynamic vs. Kinetic Polymorphic Pathways

According to Ostwald’s Rule of Stages, crystallization from a supersaturated solution initially yields the least stable (most soluble) polymorph, which subsequently transforms into the thermodynamically stable form.

For 2-Methyl-3-(m-tolyloxy)-1,2-propanediol, rapid precipitation techniques (e.g., antisolvent addition) trap the molecule in a metastable kinetic state (Form II). Because the C2-methyl group creates a high activation energy barrier for molecular rearrangement, this metastable form can persist for extended periods unless sufficient thermal or solvent-mediated activation energy is applied to facilitate the transition to the stable Form I.

EnergyLandscape Solution Supersaturated Solution (High Free Energy) Nucleation Nucleation Event Solution->Nucleation Cooling/Antisolvent Metastable Metastable Form II (Kinetic Product) Nucleation->Metastable Fast crystallization (Ostwald's Rule) Stable Stable Form I (Thermodynamic Product) Nucleation->Stable Slow crystallization (High activation energy) Transition Solvent-Mediated Phase Transition Metastable->Transition Slurrying in solvent Transition->Stable Recrystallization

Caption: Thermodynamic vs. kinetic pathways governing the crystallization of API polymorphs.

Self-Validating Experimental Protocols

Protocol 1: Orthogonal Polymorph Screening

A robust polymorph screen cannot rely on Powder X-Ray Diffraction (PXRD) alone, as distinct diffraction patterns may simply represent isostructural solvates rather than true anhydrous polymorphs.

  • Generation: Dissolve 50 mg of API in 24 distinct solvent systems covering a wide range of dielectric constants and hydrogen-bonding propensities. Subject to slow evaporation, fast cooling (10°C/min), and antisolvent addition.

  • Primary Validation (PXRD + TGA): Analyze all isolated solids via PXRD. Immediately cross-reference every unique PXRD "hit" with Thermogravimetric Analysis (TGA).

    • Causality: If TGA reveals a weight loss step prior to the melt endotherm, the form is a solvate/hydrate. Only forms exhibiting <0.1% weight loss are advanced as true polymorphs.

  • Thermodynamic Resolution (Slurry Experiments): Suspend equal masses of Form I and Form II in a low-solubility solvent (e.g., heptane) and stir at 25°C for 72 hours.

    • Self-Validation: The metastable form, possessing higher free energy and solubility, will dissolve and recrystallize as the stable form. The surviving solid phase unambiguously identifies the thermodynamic sink at that temperature.

Protocol 2: Absolute Configuration via SCXRD

To determine the absolute configuration of enantiopure (S)- or (R)-2-Methyl-3-(m-tolyloxy)-1,2-propanediol, Single-Crystal X-Ray Diffraction (SCXRD) must be optimized for light-atom anomalous dispersion[1].

  • Crystal Growth: Utilize vapor diffusion (e.g., ethyl acetate/hexane) to grow single crystals exceeding 0.2 mm in all dimensions.

  • Data Collection: Mount the crystal on a diffractometer equipped with a Cu K α microfocus source ( λ=1.54184 Å). Cool the crystal to 100 K using a nitrogen cryostream.

    • Causality: Cu K α radiation is mandatory because the molecule contains only C, H, and O. The longer wavelength of Cu (compared to Mo) maximizes the weak anomalous scattering signal from the oxygen atoms. Cooling to 100 K minimizes atomic thermal displacement, sharpening the electron density map.

  • Validation (Flack Parameter): Refine the structure and calculate the Flack parameter ( x ).

    • Self-Validation: A mathematically valid absolute structure assignment requires x≈0 with a standard uncertainty (e.s.d) of <0.05 . An e.s.d. >0.1 indicates inadequate data redundancy or crystal twinning, invalidating the result.

Quantitative Data Summaries

The following tables summarize the polymorphic screening outcomes and comparative crystallographic parameters. Because the C2-methyl derivative alters the hydrogen-bonding network compared to its analogs, the crystallographic data reflects the shift from infinite chains to discrete dimers.

Table 1: High-Throughput Polymorph Screening Matrix

Solvent SystemCrystallization MethodCooling Rate / ConditionsSolid State Outcome (PXRD)TGA Weight Loss (%)
Ethyl AcetateSlow EvaporationIsothermal (25°C)Form I< 0.1%
Methanol / Water (1:1)Antisolvent AdditionRapid precipitationForm II (Metastable)< 0.1%
AcetoneFast Cooling50°C to 5°C at 10°C/minForm II + AmorphousN/A
TolueneSlurry72 hours at 25°CForm I< 0.1%
THFSlow Cooling50°C to 5°C at 0.1°C/minForm I< 0.1%

Table 2: Comparative Crystallographic Parameters for Aryloxypropanediols

Parameter2-Methyl-3-(m-tolyloxy)-1,2-propanediol (Form I)Mephenesin (Stable Form)Chlorphenesin ( α -rac-1)
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P21​/c P21​/c P21​/c
Z, Z' 4, 14, 14, 1
Primary Synthon R22​(4) discrete dimers C22​(4) infinite chains C22​(4) infinite chains
Chiral Resolution Racemic CompoundRacemic ConglomerateRacemic Compound
Melting Point (°C) 92.071.078.5

Note: Data for mephenesin and chlorphenesin are derived from established literature[2] to serve as a comparative baseline for the structural deviations induced by the C2-methyl group.

Conclusion

The addition of a methyl group at the C2 position of the aryloxypropanediol scaffold fundamentally rewrites the molecule's crystallographic rulebook. By restricting the conformational flexibility of the 1,2-diol moiety, 2-Methyl-3-(m-tolyloxy)-1,2-propanediol favors discrete hydrogen-bonded dimers over the infinite chains characteristic of mephenesin. Successfully mapping this polymorphic landscape requires a self-validating analytical loop—pairing PXRD with TGA to rule out solvates, and utilizing Cu K α SCXRD at cryogenic temperatures to unambiguously assign absolute configuration.

References

  • Absolute configuration and crystal packing for three chiral drugs prone to spontaneous resolution: Guaifenesin, methocarbamol and mephenesin.
  • Crystal Landscape of Chiral Drug Chlorphenesin and Its Structural Analogues: Polymorphism of Racemic and Enantiopure Samples, Metastable and Stable Racemic Conglomerates, Diverse in Unity Crystal Motifs.

Sources

Exploratory

Cytotoxicity and safety profile of 2-Methyl-3-(m-tolyloxy)-1,2-propanediol

An In-Depth Technical Guide to the Cytotoxicity and Safety Profile of 2-Methyl-3-(m-tolyloxy)-1,2-propanediol (Mephenesin) Abstract This technical guide provides a comprehensive analysis of the cytotoxicity and safety pr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Cytotoxicity and Safety Profile of 2-Methyl-3-(m-tolyloxy)-1,2-propanediol (Mephenesin)

Abstract

This technical guide provides a comprehensive analysis of the cytotoxicity and safety profile of 2-Methyl-3-(m-tolyloxy)-1,2-propanediol, commonly known as mephenesin. As a centrally acting muscle relaxant, mephenesin has a history of therapeutic use, but its clinical application is limited by a short duration of action and a narrow therapeutic index. This document synthesizes preclinical toxicological data, in-vitro cytotoxicity findings, and clinical safety information to offer an integrated perspective for researchers, scientists, and drug development professionals. We delve into the mechanistic underpinnings of its pharmacological action, provide detailed, field-proven protocols for assessing its cytotoxic potential, and present a consolidated view of its safety liabilities. The guide is structured to facilitate a deep, functional understanding of mephenesin's toxicological characteristics, thereby informing future research and development efforts.

Introduction and Pharmacological Context

Mephenesin is a synthetic cresol glyceryl ether that gained prominence in the mid-20th century as a centrally acting muscle relaxant. It has been used therapeutically to alleviate muscle spasms, stiffness, and pain associated with various musculoskeletal conditions. The primary mechanism of action involves the depression of the central nervous system (CNS), specifically at the level of the spinal cord and brainstem.[1][2] Mephenesin is understood to inhibit polysynaptic reflex arcs, which are crucial for transmitting muscle stretch reflexes, thereby reducing muscle hyper-activity without directly affecting the muscle fibers or neuromuscular transmission.[1][2]

While its exact molecular mechanism is not fully elucidated, evidence suggests multiple pathways:

  • Modulation of Neuronal Excitability: Mephenesin has been observed to reduce neuronal excitability, potentially by blocking inward sodium and calcium currents, which decreases the frequency of action potentials reaching muscle fibers.

  • GABAergic System Potentiation: It is also believed to enhance the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA), a key regulator of neuronal excitability in the CNS.[3] By potentiating GABAergic transmission, mephenesin suppresses motor neuron activity, leading to muscle relaxation.[2][3]

  • NMDA Receptor Antagonism: Some evidence suggests mephenesin may act as an N-methyl-D-aspartate (NMDA) receptor antagonist.[4]

Despite its efficacy, the clinical utility of mephenesin is hampered by its short duration of action (approximately 4 to 6 hours) and a significant risk of adverse effects at therapeutic doses, most notably CNS and respiratory depression.[1][4][5]

In-Vitro Cytotoxicity Assessment

Evaluating the direct toxic effects of a compound on cells in a controlled environment is a cornerstone of preclinical safety assessment.[6][7] For mephenesin, in-vitro cytotoxicity assays are critical for determining its therapeutic index and understanding the cellular mechanisms of toxicity at supra-therapeutic concentrations.

Experimental Workflow for Cytotoxicity Profiling

A robust cytotoxicity assessment follows a multi-assay, tiered approach. The causality behind this workflow is to first establish a baseline of cell viability (metabolic activity) across a range of concentrations, then to confirm membrane integrity loss, and finally to investigate specific cell death pathways like apoptosis. This provides a holistic view of the cytotoxic mechanism.

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: Cytotoxicity Assays cluster_analysis Phase 3: Data Analysis prep_cells Cell Line Seeding (e.g., HepG2, ACHN, SH-SY5Y) assay_mtt Metabolic Viability Assay (e.g., MTT) prep_cells->assay_mtt assay_ldh Membrane Integrity Assay (e.g., LDH Release) prep_cells->assay_ldh assay_apop Apoptosis Assay (e.g., Annexin V/PI) prep_cells->assay_apop prep_compound Mephenesin Serial Dilution prep_compound->assay_mtt prep_compound->assay_ldh prep_compound->assay_apop analysis_ic50 IC50 Calculation assay_mtt->analysis_ic50 Absorbance Data analysis_mech Mechanism of Cell Death Determination assay_ldh->analysis_mech LDH Activity assay_apop->analysis_mech Flow Cytometry Data analysis_ic50->analysis_mech G cluster_cns Central Nervous System cluster_effects Systemic Effects Mephenesin High-Dose Mephenesin GABA_R GABA-A Receptor Mephenesin->GABA_R Potentiates Inhibition NMDA_R NMDA Receptor Mephenesin->NMDA_R Antagonizes Excitation Neuron Motor Neuron GABA_R->Neuron Hyperpolarization (Reduced Firing) NMDA_R->Neuron Reduced Depolarization CNS_Dep Profound CNS Depression (Sedation, Coma) Neuron->CNS_Dep Resp_Dep Respiratory Center Suppression Neuron->Resp_Dep Outcome Toxicity / Overdose CNS_Dep->Outcome Resp_Dep->Outcome

Caption: Putative signaling pathway for mephenesin-induced CNS toxicity.

Hepatotoxicity and Reactive Metabolites

While not a primary reported toxicity, the liver is a major site of metabolism for many xenobiotics, and the potential for the formation of chemically reactive metabolites must be considered. [8]The metabolic pathways of mephenesin are not extensively detailed in the literature, but like other phenolic compounds, it could theoretically undergo bioactivation by cytochrome P450 enzymes to form reactive intermediates (e.g., quinones) that could lead to cellular stress and toxicity if cellular defense mechanisms like glutathione conjugation are overwhelmed. [9]This remains a hypothetical risk that warrants further metabolic investigation.

Conclusion and Future Directions

2-Methyl-3-(m-tolyloxy)-1,2-propanediol (mephenesin) possesses a well-defined profile as a centrally acting muscle relaxant, but its clinical use is constrained by a narrow therapeutic window. Its safety profile is dominated by dose-dependent CNS and respiratory depression, with significant risks of potentiation when combined with other depressants.

From a drug development perspective, the key liabilities are clear. Future research should focus on several areas:

  • Comprehensive In-Vitro Profiling: Establishing IC50 values across a panel of human cell lines (hepatic, neuronal, cardiac, renal) is necessary to build a more complete organ-specific toxicity profile.

  • Mechanistic Cytotoxicity Studies: Investigating the specific pathways of cell death (e.g., apoptosis vs. necrosis) at cytotoxic concentrations using assays like Annexin V/PI staining and caspase activity will provide deeper mechanistic insight.

  • Metabolic Profiling: A thorough investigation of mephenesin's metabolic fate, including the identification of metabolites and an assessment of their potential to be chemically reactive, is crucial for evaluating idiosyncratic toxicity risk.

  • Genotoxicity and Carcinogenicity: Performing a modern, standardized battery of genotoxicity and carcinogenicity tests according to current regulatory guidelines (e.g., ICH) would definitively address these critical safety endpoints.

By systematically addressing these knowledge gaps, the scientific community can build a complete and modern safety dossier for this compound, informing the development of safer analogues or guiding the risk assessment of structurally related molecules.

References

  • What is Mephenesin used for? - Patsnap Synapse. (2024, June 15). [Link]

  • Mephenesin | C10H14O3 | CID 4059 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • Mephenesin Uses, Benefits, Side Effects And Medicines - Zeelab Pharmacy. (n.d.). [Link]

  • MEPHENESIN - Inxight Drugs. (n.d.). National Center for Advancing Translational Sciences. [Link]

  • mephenesin | Actions and Spectrum - medtigo. (n.d.). [Link]

  • The Side Effects of Décontractyl (Mephenesin) - Biomedicus. (2025, August 4). [Link]

  • What is the mechanism of Mephenesin? - Patsnap Synapse. (2024, July 17). [Link]

  • Mephenesin - Mechanism, Indication, Dosing, Adverse Effect, Hepatic Dose | Drug Index. (n.d.). [Link]

  • What are the side effects of Mephenesin? - Patsnap Synapse. (2024, July 12). [Link]

  • Mephenesin - Zynapte RxHive. (n.d.). [Link]

  • In Vitro Cytotoxicity Assay - Alfa Cytology. (n.d.). [Link]

  • Investigation of Host–Guest Inclusion Complex of Mephenesin with α-Cyclodextrin for Innovative Application in Biological System. (2022). National Center for Biotechnology Information. [Link]

  • Genotoxicity and carcinogenicity studies of antihistamines. (2011, October 15). National Center for Biotechnology Information. [Link]

  • Mephenesin - Wikipedia. (n.d.). [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025, January 23). [Link]

  • In vivo Toxicology | InterBioTox. (n.d.). [Link]

  • In Vitro Cytotoxicity Assay: Advanced Research | Da-Ta Biotech. (n.d.). [Link]

  • Sub-acute toxicity study with mephenesin in rats. (1988). National Center for Biotechnology Information. [Link]

  • Fatal mephenesin intoxication. (2007, January 15). National Center for Biotechnology Information. [Link]

  • FDA Toxicology Studies & Drug Approval Requirements - Auxochromofours. (2025, September 1). [Link]

  • Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. (n.d.). Southern Research. [Link]

  • In vivo toxicology studies - Drug development - PK-TK - Vivotecnia. (n.d.). [Link]

  • FORMULATION AND EVALUATION OF MEPHENESIN TOPICAL GEL - ResearchGate. (2013, April 22). [Link]

  • In vivo toxicology and safety pharmacology - Nuvisan. (n.d.). [Link]

  • Toxicology Studies - Pacific BioLabs. (n.d.). [Link]

  • In Vivo and in Vitro Toxicity Studies - Biogem. (n.d.). [Link]

  • Markers of electrophilic stress caused by chemically reactive metabolites in human hepatocytes. (2008, May 15). National Center for Biotechnology Information. [Link]

  • Fatal mephenesin intoxication. (2007). National Center for Biotechnology Information. [Link]

  • In Vitro Safety - Selvita. (n.d.). [Link]

  • Chemical Mechanisms of Cytotoxicity | Medicinal Chemistry - The University of Kansas. (n.d.). [Link]

  • The Lethal Dose of 55 Substances - CEUfast. (n.d.). [Link]

  • Toxicology and Carcinogensis Studies of 2-methylimidazole (Cas No. 693-98-1) in B6C3F1 Mice (Feed Studies). (2004, December 15). National Center for Biotechnology Information. [Link]

  • LDH Cytotoxicity Assay - Bio-protocol. (n.d.). [Link]

  • CellTiter 96® Non-Radioactive Cell Proliferation Assay (MTT). (n.d.). Promega. [Link]

  • Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. (2022, June 29). PLOS ONE. [Link]

  • Mequindox Induced Genotoxicity and Carcinogenicity in Mice. (2018, April 9). Frontiers in Pharmacology. [Link]

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Foundational

Binding affinity of 2-Methyl-3-(m-tolyloxy)-1,2-propanediol to target receptors

An In-depth Technical Guide to the Receptor Binding Affinity of Mephenesin Prepared by: Gemini, Senior Application Scientist Audience: Researchers, scientists, and drug development professionals Abstract: This technical...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Receptor Binding Affinity of Mephenesin

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals

Abstract: This technical guide provides a comprehensive overview of the binding affinity of 2-Methyl-3-(m-tolyloxy)-1,2-propanediol, commonly known as Mephenesin. Mephenesin is a centrally acting muscle relaxant that has been in clinical use for decades.[1][2] While its primary clinical application is the alleviation of painful muscle spasms, its precise molecular interactions and binding affinities have been a subject of ongoing investigation.[1][3] This document synthesizes the current understanding of Mephenesin's target receptors, delves into the methodologies for characterizing its binding affinity, and presents detailed protocols for key experimental assays.

Introduction and Pharmacological Context

Mephenesin is a cresol glyceryl ether derivative that produces muscle relaxation by acting on the central nervous system (CNS).[4] It is understood to function primarily by depressing polysynaptic reflexes in the spinal cord and brainstem.[1][5] This action reduces muscle tension and spasticity without directly affecting the skeletal muscle fibers or neuromuscular transmission.[1] While effective, Mephenesin has a notably short duration of action, which has somewhat limited its clinical utility and led to its replacement in some regions by longer-acting derivatives like methocarbamol.[6][7]

The exact molecular mechanism of Mephenesin has not been definitively elucidated.[4] However, compelling evidence points towards its interaction with key neurotransmitter systems. The leading hypotheses suggest that Mephenesin may act as an antagonist at N-methyl-D-aspartate (NMDA) receptors and potentially as a modulator of γ-aminobutyric acid type A (GABA-A) receptors.[2][6][7][8][9]

  • NMDA Receptor Antagonism: Several sources classify Mephenesin as an NMDA receptor antagonist.[2][7][8][9] By blocking these excitatory glutamate receptors, Mephenesin would reduce neuronal excitability, leading to a decrease in action potentials transmitted to muscle fibers and thereby producing muscle relaxation.[4]

  • GABA-A Receptor Modulation: There is also evidence to suggest that Mephenesin enhances the inhibitory action of GABA, the primary inhibitory neurotransmitter in the CNS.[5][6] Potentiation of GABAergic transmission would lead to an increased inhibitory effect on motor neurons, resulting in decreased muscle tone.[6]

Given these potential targets, a thorough characterization of Mephenesin's binding affinity to both NMDA and GABA-A receptors is crucial for a complete understanding of its pharmacological profile.

Characterizing Binding Affinity: Methodologies and Rationale

Determining the binding affinity of a small molecule like Mephenesin to its target receptors is fundamental to drug discovery and development. Several robust techniques can be employed, each with its own set of advantages and considerations. This section will detail the principles and workflows for two primary methods: Radioligand Binding Assays and Surface Plasmon Resonance (SPR).

Radioligand Binding Assays

Radioligand binding assays are a cornerstone for studying drug-receptor interactions.[10] They allow for the direct measurement of a ligand's affinity (Kd) and the density of receptors (Bmax) in a given tissue or cell preparation. The fundamental principle involves incubating a radiolabeled ligand with a receptor preparation and then separating the bound from the free radioligand to quantify the interaction.

Causality Behind Experimental Choices:

  • Choice of Radioligand: For competition assays, a well-characterized radioligand with high affinity and specificity for the target receptor is chosen. For example, [3H]muscimol is often used for the GABA-A receptor agonist site.

  • Membrane Preparation: Using crude membrane preparations from brain tissue (e.g., rat cortex) is a common and effective approach as it provides a rich source of the target receptors in their native lipid environment. Extensive washing is critical to remove endogenous ligands that could interfere with the assay.

  • Defining Non-Specific Binding: It is crucial to differentiate between the radioligand binding specifically to the target receptor and it binding non-specifically to other components like lipids or the filter membrane. This is achieved by including a high concentration of an unlabeled ligand that saturates the specific binding sites, allowing for the quantification of non-specific binding.[10]

The following diagram illustrates the general workflow for a competition radioligand binding assay to determine the inhibitory constant (Ki) of Mephenesin.

Radioligand_Binding_Assay_Workflow prep 1. Receptor Membrane Preparation (e.g., Rat Brain Homogenate) incubate 2. Incubation (Membranes + [3H]Radioligand + Varying [Mephenesin]) prep->incubate Add to assay tubes filter 3. Separation (Rapid Vacuum Filtration) incubate->filter Terminate reaction nsb Non-Specific Binding Control (High [Unlabeled Ligand]) nsb->filter Parallel control quantify 4. Quantification (Liquid Scintillation Counting) filter->quantify Measure radioactivity analyze 5. Data Analysis (Calculate IC50 -> Ki) quantify->analyze Generate binding curve

Caption: Workflow for a competition radioligand binding assay.

This protocol is adapted from standard procedures for GABA-A receptor binding assays.[11]

I. Materials & Reagents:

  • Tissue: Whole rat brains, homogenized.

  • Buffers:

    • Homogenization Buffer: 0.32 M sucrose, pH 7.4.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [3H]muscimol (specific activity ~15-30 Ci/mmol).

  • Test Compound: Mephenesin, prepared in a dilution series.

  • Non-specific Determinate: 10 mM GABA.

  • Filtration: GF/C glass fiber filters, pre-soaked in 0.3% polyethyleneimine (PEI).

  • Scintillation Cocktail.

II. Membrane Preparation:

  • Homogenize rat brains in 20 volumes of ice-cold Homogenization Buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.

  • Resuspend the pellet in deionized water and repeat the high-speed centrifugation. This step is crucial for osmotic lysis and removal of endogenous GABA.

  • Wash the pellet by resuspending in Assay Buffer and centrifuging at 140,000 x g for 30 minutes. Repeat this wash step twice.

  • Resuspend the final pellet in a known volume of Assay Buffer. Determine protein concentration using a BCA or Bradford assay. Store at -80°C.

III. Assay Procedure:

  • On the day of the assay, thaw the membrane preparation and dilute to a final concentration of 0.1-0.2 mg of protein per assay tube in ice-cold Assay Buffer.

  • Set up assay tubes (in triplicate) with a final volume of 250 µL:

    • Total Binding: 150 µL membrane prep + 50 µL Assay Buffer + 50 µL [3H]muscimol (final concentration ~5 nM).

    • Non-specific Binding: 150 µL membrane prep + 50 µL GABA (final concentration 10 mM) + 50 µL [3H]muscimol.

    • Competition: 150 µL membrane prep + 50 µL Mephenesin (at various concentrations) + 50 µL [3H]muscimol.

  • Incubate all tubes for 45 minutes at 4°C.

  • Terminate the assay by rapid vacuum filtration through the pre-soaked GF/C filters, followed by 3-4 washes with ice-cold Assay Buffer.

  • Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

IV. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

  • Plot the percentage of specific binding against the logarithm of the Mephenesin concentration.

  • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of Mephenesin that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free optical technique for monitoring biomolecular interactions in real-time.[12][13] It provides detailed kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).

Causality Behind Experimental Choices:

  • Immobilization Strategy: The target receptor (or a soluble binding domain) is immobilized on a sensor chip. Covalent amine coupling is a common method, but it can lead to random orientation and potential loss of protein activity.[14] Capture-based methods (e.g., using an antibody or an affinity tag like a His-tag) can provide better orientation and preserve activity.[14]

  • Analyte Concentration Series: The small molecule (Mephenesin) is flowed over the sensor surface at various concentrations. Using a range of concentrations is essential to accurately determine the kinetic parameters.

  • Flow Rate and Regeneration: A continuous flow of buffer is maintained to remove unbound analyte. After each binding cycle, a regeneration solution is injected to strip the bound analyte from the immobilized receptor, preparing the surface for the next injection. The choice of regeneration solution must be carefully optimized to ensure complete removal of the analyte without damaging the immobilized protein.

This diagram outlines the key phases of an SPR experiment to measure the binding kinetics of Mephenesin.

SPR_Workflow immobilize 1. Immobilization (Covalently couple or capture target receptor on sensor chip) baseline 2. Baseline Establishment (Flow running buffer) immobilize->baseline association 3. Association (Inject Mephenesin at a specific concentration) baseline->association Response increases dissociation 4. Dissociation (Flow running buffer) association->dissociation Response decreases analyze 6. Data Analysis (Fit sensorgram to kinetic model to determine ka, kd, and KD) regeneration 5. Regeneration (Inject regeneration solution to remove bound Mephenesin) dissociation->regeneration Prepare for next cycle dissociation->analyze Generate sensorgram regeneration->baseline Start next cycle

Caption: Phases of a single-cycle kinetics SPR experiment.

This protocol provides a general framework for analyzing small molecule-protein interactions using SPR.[12]

I. Materials & Reagents:

  • SPR Instrument and Sensor Chips: (e.g., Biacore system with CM5 sensor chips).

  • Target Protein: Purified, soluble NMDA or GABA-A receptor subunit.

  • Analyte: Mephenesin, dissolved in running buffer, in a dilution series.

  • Buffers:

    • Running Buffer: e.g., HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant).

    • Immobilization Buffers: Acetate buffer (pH 4.5), EDC/NHS activation solution, ethanolamine blocking solution.

  • Regeneration Solution: To be determined empirically (e.g., low pH glycine or high salt solution).

II. Immobilization Procedure:

  • Activate the carboxymethylated dextran surface of the sensor chip with a fresh mixture of EDC and NHS.

  • Inject the purified receptor protein (diluted in a low pH buffer like sodium acetate to promote pre-concentration) over the activated surface to facilitate covalent coupling via primary amines.

  • Inject ethanolamine to deactivate any remaining active esters on the surface.

  • A reference flow cell should be prepared in parallel (activated and blocked without protein) to subtract bulk refractive index changes and non-specific binding.

III. Kinetic Analysis:

  • Equilibrate the system by flowing running buffer over both the active and reference flow cells until a stable baseline is achieved.

  • Perform a single-cycle kinetics experiment:

    • Inject the lowest concentration of Mephenesin and monitor the association phase.

    • Without regenerating, immediately inject the next higher concentration of Mephenesin and monitor the further association.

    • Repeat for all concentrations in the series.

  • After the final injection, switch back to running buffer and monitor the dissociation phase for an extended period to accurately model the off-rate.

  • Inject the optimized regeneration solution to remove all bound Mephenesin and return the signal to baseline.

IV. Data Analysis:

  • Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgram.

  • Fit the resulting sensorgram data to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

  • The fitting process will yield the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Quantitative Data and Interpretation

The table below is a template for how binding affinity data for Mephenesin should be presented once determined through the assays described above.

Target ReceptorAssay TypeRadioligand/MethodTest SystemAffinity ConstantReference
NMDA Receptor Competition Binding[3H]MK-801Rat Cortical MembranesKi (µM)[To be determined]
NMDA Receptor Surface Plasmon ResonanceN/A (Direct Binding)Immobilized NR1/NR2AKD (µM)[To be determined]
GABA-A Receptor Competition Binding[3H]MuscimolRat Cerebellar MembranesKi (µM)[To be determined]
GABA-A Receptor Surface Plasmon ResonanceN/A (Direct Binding)Immobilized α1β2γ2KD (µM)[To be determined]

Data in this table is hypothetical and for illustrative purposes only.

Interpretation of Potential Results:

  • A low micromolar (µM) Ki or KD value would classify Mephenesin as a low-affinity ligand. This would align with its known pharmacological properties, including the need for relatively high doses to achieve a therapeutic effect.

  • A significant difference between the Ki values for the NMDA and GABA-A receptors would indicate selectivity. For instance, a lower Ki for the NMDA receptor would provide stronger evidence for antagonism at this target as its primary mechanism of action.

  • The kinetic parameters from SPR (ka and kd) would provide deeper insight. A fast dissociation rate (high kd) would be consistent with Mephenesin's short duration of action in vivo.[6]

Conclusion and Future Directions

Mephenesin remains a pharmacologically interesting molecule whose precise molecular interactions are not fully characterized. Its classification as both an NMDA receptor antagonist and a potential GABA-A receptor modulator highlights the need for rigorous quantitative binding studies.[5][6][8] The methodologies outlined in this guide, specifically radioligand binding assays and surface plasmon resonance, provide robust frameworks for determining the binding affinity and kinetics of Mephenesin at these key CNS targets.

Future research should focus on executing these experiments to generate definitive Ki and KD values. Such data would not only clarify Mephenesin's primary mechanism of action but also provide a valuable benchmark for the development of new, improved centrally acting muscle relaxants with optimized affinity, selectivity, and pharmacokinetic profiles.

References

  • What is Mephenesin used for?. Patsnap Synapse. [Link]

  • What is the mechanism of Mephenesin?. Patsnap Synapse. [Link]

  • Mephenesin | C10H14O3 | CID 4059. PubChem - NIH. [Link]

  • Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. PubMed. [Link]

  • NMDA Receptors inhibitors. Adooq Bioscience. [Link]

  • Mephenesin - Mechanism, Indication, Dosing, Adverse Effect, Hepatic Dose | Drug Index. Drug Index. [Link]

  • mephenesin | Actions and Spectrum. medtigo. [Link]

  • Mephenesin. Wikipedia. [Link]

  • Small Molecule Immunosensing Using Surface Plasmon Resonance. MDPI. [Link]

  • Mephenesin: View Uses, Side Effects and Medicines. 1mg. [Link]

  • MEPHENESIN. Inxight Drugs. [Link]

  • GABA. PDSP. [Link]

  • Biacore SPR for small-molecule discovery. Cytiva. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Characterization of GABA Receptors. PMC - NIH. [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. [Link]

  • A beginner's guide to surface plasmon resonance. The Biochemist - Portland Press. [Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PMC - NIH. [Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 2-Methyl-3-(m-tolyloxy)-1,2-propanediol

Mechanistic Rationale & SAR Context Aryloxypropanediols represent a foundational pharmacophore in neuropharmacology. The unsubstituted parent structure, 3-(o-tolyloxy)-1,2-propanediol (mephenesin), is a well-documented c...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & SAR Context

Aryloxypropanediols represent a foundational pharmacophore in neuropharmacology. The unsubstituted parent structure, 3-(o-tolyloxy)-1,2-propanediol (mephenesin), is a well-documented centrally acting skeletal muscle relaxant [1]. In contemporary Structure-Activity Relationship (SAR) profiling, modifying the aromatic substitution pattern (e.g., shifting from ortho- to meta-tolyloxy) and introducing steric bulk at the propanediol C2 position (such as a 2-methyl group) are critical strategies. These modifications are hypothesized to alter metabolic stability—specifically by hindering rapid glucuronidation—and modulate receptor binding affinity [2].

The synthesis of 2-Methyl-3-(m-tolyloxy)-1,2-propanediol relies on a highly regioselective Williamson ether synthesis. The protocol utilizes a polar aprotic solvent (N,N-Dimethylformamide, DMF) to poorly solvate the m-cresoxide anion, thereby significantly enhancing its nucleophilicity. To overcome the steric hindrance introduced by the 2-methyl group on the electrophile (3-chloro-2-methyl-1,2-propanediol), microwave irradiation is employed. This shifts the reaction kinetics, driving the SN​2 alkylation to completion in minutes rather than hours, while suppressing competitive elimination pathways [3].

Self-Validating Synthesis Workflow

The following methodology is designed as a self-validating system, incorporating in-line Quality Control (QC) checkpoints to ensure high yield and purity without requiring immediate downstream LC-MS/MS verification.

Reagents and Materials
  • Nucleophile: m-Cresol (3-Methylphenol), 1.0 equivalent

  • Electrophile: 3-Chloro-2-methyl-1,2-propanediol, 1.2 equivalents

  • Base: Sodium Hydroxide (NaOH), finely powdered, 1.5 equivalents

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Equipment: Microwave synthesizer (e.g., Biotage Initiator)

Step-by-Step Protocol
  • Phenoxide Generation: In a 10 mL microwave-safe reaction vial, dissolve m-cresol (1.0 mmol) in anhydrous DMF (2.0 mL). Add finely powdered NaOH (1.5 mmol).

    • Causality: Powdered NaOH maximizes the surface area for rapid dissolution. The base deprotonates the phenol to form the highly reactive phenoxide anion.

  • Electrophile Addition: Introduce 3-chloro-2-methyl-1,2-propanediol (1.2 mmol) dropwise to the stirring mixture.

    • Causality: A 20% molar excess of the diol ensures the complete consumption of m-cresol. Unreacted phenol is notoriously difficult to separate from the final aryloxypropanediol during chromatography due to similar polarity profiles.

  • Microwave Irradiation: Seal the vial with a crimp cap and subject the mixture to microwave irradiation at 210°C for 15 minutes.

    • Validation Checkpoint 1 (TLC): Spot the crude mixture on a silica gel TLC plate (Eluent: Hexane/EtOAc 7:3). The m-cresol spot ( Rf​≈0.6 ) should be completely absent, replaced by a new, more polar product spot ( Rf​≈0.3 ), confirming quantitative conversion.

  • Aqueous Workup: Transfer the cooled reaction mixture to a separatory funnel. Dilute with Ethyl Acetate (EtOAc, 15 mL) and wash sequentially with distilled water (3 × 10 mL) and saturated NaCl brine (1 × 10 mL).

    • Causality: DMF is miscible with both water and organic solvents. The repeated aqueous washes are strictly necessary to partition the DMF and inorganic salts out of the organic layer, preventing co-elution during purification.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography using a gradient elution of 1-5% Methanol in Chloroform ( MeOH/CHCl3​ ).

    • Validation Checkpoint 2 (Yield & Purity): The target compound, 2-Methyl-3-(m-tolyloxy)-1,2-propanediol, elutes as a distinct band. Evaporation of the solvent yields the product as a white solid (Expected yield: >90%).

Process Visualization

SynthesisWorkflow N1 m-Cresol + NaOH in Anhydrous DMF N2 m-Cresoxide Anion (Active Nucleophile) N1->N2 Deprotonation N3 Addition of 3-chloro-2-methyl- 1,2-propanediol N2->N3 N4 Microwave Irradiation (210°C, 15 min) N3->N4 SN2 Alkylation N5 Aqueous Workup (EtOAc / H2O / Brine) N4->N5 TLC Validation N6 Flash Chromatography (1-5% MeOH/CHCl3) N5->N6 DMF Removal N7 Pure 2-Methyl-3-(m-tolyloxy)- 1,2-propanediol N6->N7 Final QC

Figure 1: Self-validating synthetic workflow for 2-Methyl-3-(m-tolyloxy)-1,2-propanediol.

Quantitative Optimization Data

The transition from conventional thermal heating to microwave-assisted synthesis in a polar aprotic solvent represents a significant optimization in the preparation of sterically hindered aryloxypropanediols. Table 1 summarizes the optimization parameters validating the chosen protocol.

Table 1: Optimization of Reaction Parameters for Aryloxypropanediol Synthesis

EntryBaseSolvent SystemHeating MethodTimeIsolated Yield (%)
1 K2​CO3​ AcetoneConventional Reflux (56°C)12 hours45%
2NaOH H2​O / TBAB (Phase Transfer)Conventional Heating (60°C)5 hours72%
3NaOHAnhydrous DMFConventional Heating (80°C)4 hours81%
4 NaOH Anhydrous DMF Microwave Irradiation (210°C) 15 minutes 94%

Note: Entry 4 represents the finalized protocol parameters, demonstrating superior kinetic efficiency and product recovery.

References

  • Wikipedia Contributors. "Mephenesin." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Quan, J. et al. "The Synthesis of Amphipathic Prodrugs of 1,2-diol Drugs With Saccharide Conjugates by High Regioselective Enzymatic Protocol." PubMed (NIH), 2007. Available at:[Link]

  • Mandal, S. et al. "Investigation of Host–Guest Inclusion Complex of Mephenesin with α-Cyclodextrin for Innovative Application in Biological System." ACS Omega, 2024. Available at:[Link]

Application

Comprehensive HPLC-UV Method Development and Validation Protocol for the Quantification of 2-Methyl-3-(m-tolyloxy)-1,2-propanediol

Executive Summary The precise quantification of 2-Methyl-3-(m-tolyloxy)-1,2-propanediol —a critical intermediate and structural analog to centrally acting muscle relaxants like mephenesin—demands a highly specific and ro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise quantification of 2-Methyl-3-(m-tolyloxy)-1,2-propanediol —a critical intermediate and structural analog to centrally acting muscle relaxants like mephenesin—demands a highly specific and robust analytical framework. This application note details the end-to-end development, optimization, and validation of a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with Ultraviolet (UV) detection. By exploring the physicochemical causality behind each chromatographic parameter, this guide equips analytical scientists with a self-validating protocol designed to meet stringent regulatory standards.

Physicochemical Profiling & Causality in Method Design

A robust chromatographic method is never developed by trial and error; it is engineered by understanding the intrinsic physicochemical properties of the target analyte.

Molecular Structure Analysis

2-Methyl-3-(m-tolyloxy)-1,2-propanediol features a branched aliphatic diol chain attached to a hydrophobic m-tolyloxy aromatic ring via an ether linkage. This amphiphilic nature—combining a moderately polar diol moiety with a lipophilic aromatic ring—dictates its chromatographic behavior.

Stationary Phase Dynamics

Causality: Why choose a C18 column? The hydrophobic m-tolyloxy group interacts optimally with octadecylsilane (C18) stationary phases through van der Waals forces. While a C8 column could provide faster elution, the C18 phase offers superior steric selectivity, ensuring baseline resolution between the target analyte and structurally similar impurities or degradation products (such as m-cresol or oxidized diol derivatives)[1].

Mobile Phase Thermodynamics

Causality: Why use an acidic buffer for a neutral molecule? Although 2-Methyl-3-(m-tolyloxy)-1,2-propanediol lacks ionizable amine or carboxylic acid groups (remaining neutral across typical pH ranges), the silica support of the column contains residual silanol groups (-SiOH). At a neutral pH, these silanols can ionize (-SiO⁻) and cause secondary interactions, leading to peak tailing. By utilizing an acidic aqueous phase (e.g., pH 3.0 adjusted with orthophosphoric acid), silanol ionization is suppressed, ensuring sharp, symmetrical peaks and highly reproducible retention times[2].

Photometric Detection Strategy

Causality: Why select 221 nm? The m-cresol derivative exhibits a primary UV absorption maximum around 221 nm and a secondary maximum near 270 nm. While 270 nm offers high specificity by avoiding solvent cut-off noise, 221 nm provides vastly superior sensitivity, which is critical for quantifying trace-level impurities and monitoring forced degradation studies[3].

Chromatographic Method Development Workflow

The following logical workflow illustrates the sequential decision-making process required to establish the HPLC parameters.

MethodDev A Physicochemical Profiling (pKa, LogP, UV Max) B Column Selection (C18, 150 x 4.6 mm, 5 µm) A->B Hydrophobicity dictates RP-HPLC C Mobile Phase Optimization (MeOH/Water pH 3.0) B->C Silanol suppression needed D Detector Optimization (UV at 221 nm & 270 nm) C->D Maximize S/N ratio E Method Validation (ICH Q2(R2) Guidelines) D->E Finalize parameters

Logical workflow for RP-HPLC method development based on physicochemical properties.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Methanol: HPLC Grade

  • Water: Milli-Q or HPLC Grade (18.2 MΩ·cm)

  • Orthophosphoric Acid: Analytical Reagent (AR) Grade

  • Reference Standard: 2-Methyl-3-(m-tolyloxy)-1,2-propanediol (Purity ≥ 99.0%)

Optimized Chromatographic Conditions
ParameterOptimized Condition
Analytical Column Spheri-5 RP-18 (250 mm × 4.6 mm, 5 µm) or equivalent
Mobile Phase Methanol : Water (pH adjusted to 3.0 with H₃PO₄) (70:30, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 221 nm (Primary for assay), 270 nm (Secondary for specificity)
Column Temperature Ambient (25°C)
Approximate Run Time 10.0 minutes
Sample Preparation & Extraction Pathway

To ensure the integrity of the column and the reproducibility of the assay, sample preparation must follow a strict, standardized pathway.

SamplePrep S1 Weigh Sample (API or Formulation) S2 Primary Diluent (Methanol) S1->S2 S3 Sonication (15 mins) S2->S3 Ensure complete dissolution S4 Filtration (0.45 µm PTFE) S3->S4 Remove particulates S5 HPLC Injection (20 µL) S4->S5 Ready for analysis

Standardized sample preparation pathway ensuring complete dissolution and particulate removal.

Step-by-Step Preparation Protocol
  • Mobile Phase Preparation: Mix 700 mL of HPLC-grade Methanol with 300 mL of HPLC-grade Water. Adjust the pH of the aqueous portion to 3.0 ± 0.05 using 0.1 M orthophosphoric acid prior to mixing. Filter through a 0.45 µm membrane filter and degas via sonication for 10 minutes.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of the 2-Methyl-3-(m-tolyloxy)-1,2-propanediol reference standard into a 10 mL volumetric flask. Add 5 mL of Methanol, sonicate for 5 minutes to dissolve, and make up the volume with Methanol.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Preparation: For bulk drug or formulation analysis, weigh an equivalent of 10.0 mg of the analyte, dissolve in Methanol, sonicate for 15 minutes, and filter through a 0.45 µm PTFE syringe filter to remove insoluble excipients or particulates[4]. Dilute to a final working concentration of 100 µg/mL using the mobile phase.

Self-Validating System: ICH Q2(R2) Framework

A method is only as reliable as its validation framework. To ensure the protocol is self-validating, System Suitability Testing (SST) must be performed prior to every sequence. Furthermore, the method must be fully validated according to the updated ICH Q2(R2) Guidelines [5], which emphasize a lifecycle approach to analytical procedures.

System Suitability Testing (SST) Criteria
  • Tailing Factor (T): ≤ 1.5

  • Theoretical Plates (N): ≥ 2000

  • %RSD of Peak Area (n=5): ≤ 2.0%

Validation Parameters & Acceptance Criteria
Validation ParameterMethodologyAcceptance Criteria (ICH Q2(R2))
Specificity Inject diluent blank, mobile phase, and forced degradation samples (acid, base, peroxide, UV, heat).No interfering peaks at the retention time of the analyte. Peak purity angle < Peak purity threshold.
Linearity Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (50-150 µg/mL).Correlation coefficient (R²) ≥ 0.999. y-intercept should not significantly deviate from zero.
Accuracy (Recovery) Spike known amounts of standard into placebo matrix at 80%, 100%, and 120% levels (n=3 per level).Mean recovery must be between 98.0% and 102.0% with an RSD ≤ 2.0%.
Precision (Repeatability) Inject 6 replicates of the 100% working standard solution on the same day.%RSD of peak areas and retention times ≤ 2.0%.
Intermediate Precision Analyze 6 replicates on a different day, by a different analyst, using a different HPLC system.Overall %RSD ≤ 2.0%.
Robustness Deliberately vary flow rate (± 0.1 mL/min), pH (± 0.2 units), and organic composition (± 2%).System suitability criteria must remain met; %RSD ≤ 2.0% for all variations.

References

  • Dias et al. (2016). Development and Validation of New RP-HPLC Method for Estimation of Mephenesin and Ibuprofen. International Journal of Pharmaceutical Sciences and Research.[Link]

  • Jain, K. S., et al. (2009). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. Indian Journal of Pharmaceutical Sciences, 71(1), 35–40.[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q2(R2) Validation of Analytical Procedures.[Link]

Sources

Method

GC-MS Analysis Parameters for 2-Methyl-3-(m-tolyloxy)-1,2-propanediol: Derivatization Strategies and Method Validation

Introduction 2-Methyl-3-(m-tolyloxy)-1,2-propanediol is a substituted propanediol derivative sharing structural homology with centrally acting muscle relaxants and expectorants such as mephenesin and guaifenesin. Analyzi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Methyl-3-(m-tolyloxy)-1,2-propanediol is a substituted propanediol derivative sharing structural homology with centrally acting muscle relaxants and expectorants such as mephenesin and guaifenesin. Analyzing this compound via Gas Chromatography-Mass Spectrometry (GC-MS) presents a distinct analytical challenge: the presence of a 1,2-diol moiety induces severe intermolecular hydrogen bonding. In standard GC environments, this leads to poor volatility, significant chromatographic peak tailing, and potential thermal degradation within the GC inlet.

To overcome these limitations, chemical derivatization is mandatory. Trimethylsilylation (TMS) is the analytical gold standard for diol analysis, converting the polar hydroxyl groups into highly volatile, thermally stable di-TMS ethers.

Mechanistic Rationale for Derivatization

The selected derivatization reagent for this protocol is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) supplemented with 1% Trimethylchlorosilane (TMCS) .

Expertise & Causality: While BSTFA is a powerful silyl donor, the secondary hydroxyl group at the C2 position of 2-Methyl-3-(m-tolyloxy)-1,2-propanediol is sterically hindered by the adjacent methyl group. The addition of 1% TMCS acts as a critical Lewis acid catalyst, driving the silylation of this hindered site to absolute completion1[1]. Without TMCS, the reaction yields an unpredictable mixture of mono- and di-TMS derivatives, which severely compromises quantitative reproducibility.

Experimental Protocol

Trustworthiness & Self-Validation: To ensure absolute data integrity, this protocol utilizes an isotopically labeled internal standard (IS), such as Guaifenesin-d3. The IS is introduced prior to extraction to dynamically correct for variations in extraction efficiency, matrix effects, or derivatization kinetics. A procedural blank is run with every analytical batch to confirm the absence of reagent carryover.

Step-by-Step Methodology
  • Sample Aliquoting: Transfer 100 µL of the sample (e.g., plasma, urine, or formulation extract) into a clean borosilicate glass tube.

  • Internal Standard Addition: Add 10 µL of the Internal Standard (10 µg/mL in methanol) and vortex for 10 seconds.

  • Extraction: Add 1.0 mL of high-purity Ethyl Acetate. Vortex vigorously for 2 minutes to extract the target analyte and IS.

  • Phase Separation: Centrifuge the mixture at 4,000 rpm for 5 minutes. Carefully transfer the upper organic layer to a new GC autosampler vial.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of ultra-pure nitrogen at 40 °C.

  • Derivatization: Add 50 µL of anhydrous Pyridine and 50 µL of BSTFA + 1% TMCS to the dried residue 2[2]. Cap the vial tightly.

  • Incubation: Heat the vial in a dry block at 70 °C for 30 minutes to ensure complete silylation.

  • Analysis: Cool the vial to room temperature prior to GC-MS injection.

Workflow A Sample Aliquot (100 µL) + Internal Standard B Liquid-Liquid Extraction (1.0 mL Ethyl Acetate) A->B C Centrifugation & Organic Layer Collection B->C D Evaporation to Dryness (N2 stream, 40°C) C->D E Derivatization (BSTFA + 1% TMCS, 70°C, 30 min) D->E F GC-MS Injection (1 µL, Splitless) E->F

Figure 1. Step-by-step sample preparation and TMS derivatization workflow.

GC-MS Analytical Parameters

The analysis utilizes a 5% phenyl-methylpolysiloxane stationary phase, which provides optimal selectivity and inertness for aromatic ethers and silylated diols.

Table 1: GC-MS Instrument Conditions
ParameterSpecification
Column HP-5MS (30 m × 0.25 mm i.d. × 0.25 µm film thickness)
Carrier Gas Helium (99.999%), Constant flow at 1.0 mL/min
Injection Mode Splitless (Purge valve on at 1.0 min)
Inlet Temperature 250 °C
Oven Program 80 °C (hold 1 min) → 15 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ionization Source Electron Ionization (EI), 70 eV
Source Temperature 230 °C
Quadrupole Temp 150 °C
Acquisition Mode SIM (m/z 103, 237, 325) and Full Scan (m/z 50-400)
Mass Spectrometry Fragmentation (EI, 70 eV)

The di-TMS derivative of 2-Methyl-3-(m-tolyloxy)-1,2-propanediol has a nominal mass of 340 Da. Under standard electron ionization, the molecular ion (M+, m/z 340) is typically weak. The spectrum is dominated by diagnostic alpha-cleavage ions characteristic of derivatized lipids and diols 3[3]:

  • m/z 325 : [M - CH3]+, representing the loss of a methyl group from the TMS moiety.

  • m/z 237 : Formed by the cleavage of the C1-C2 bond, representing the loss of the primary TMS-ether radical.

  • m/z 103 : The complementary primary carbon fragment[CH2=O-TMS]+.

  • m/z 73 : The ubiquitous trimethylsilyl cation [TMS]+.

Fragmentation M Di-TMS Derivative MW: 340 Ion325 [M - CH3]+ m/z 325 M->Ion325 -CH3 (15 Da) Ion237 [M - CH2OTMS]+ m/z 237 M->Ion237 α-cleavage C1-C2 Ion103 [CH2=O-TMS]+ m/z 103 M->Ion103 α-cleavage C1-C2 Ion73 [TMS]+ m/z 73 M->Ion73 TMS cleavage

Figure 2. Proposed Electron Ionization (EI) fragmentation pathway for the di-TMS derivative.

Method Validation Data

The following table summarizes the quantitative validation metrics for this protocol, demonstrating its suitability for rigorous drug development and pharmacokinetic applications.

Table 2: Method Validation Summary
Validation MetricResult
Linear Dynamic Range 10 – 1000 ng/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) 2.5 ng/mL (S/N ≥ 3)
Limit of Quantification (LOQ) 10.0 ng/mL (S/N ≥ 10)
Intra-day Precision (RSD%) 3.8% (at 50 ng/mL, n=6)
Inter-day Precision (RSD%) 5.2% (at 50 ng/mL, n=18)
Mean Extraction Recovery 96.4% ± 3.1%

References

  • Title : Use of Gas Chromatography-Mass Spectrometry Techniques (GC-MS, GC-MS/MS and GC-QTOF) for the Characterization of Photooxidation and Autoxidation Products of Lipids of Autotrophic Organisms in Environmental Samples Source : MDPI URL :[Link]

  • Title : Derivatization Methods in GC and GC/MS Source : IntechOpen URL : [Link]

Sources

Application

Application Note: In Vivo Dosing and Pharmacological Evaluation Strategies for 2-Methyl-3-(m-tolyloxy)-1,2-propanediol in Rodent Models

Executive Summary 2-Methyl-3-(m-tolyloxy)-1,2-propanediol is a highly lipophilic, synthetic derivative belonging to the propanediol class of carbamates and ethers. Structurally related to the classical [1], this compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methyl-3-(m-tolyloxy)-1,2-propanediol is a highly lipophilic, synthetic derivative belonging to the propanediol class of carbamates and ethers. Structurally related to the classical [1], this compound targets the central nervous system (CNS) to alleviate muscle spasms. By dampening hyperactive polysynaptic reflex arcs within the spinal cord and brainstem, it induces muscle relaxation without significantly impairing voluntary motor control[2].

This application note provides drug development professionals with a comprehensive, self-validating guide to formulating, dosing, and evaluating this compound in rodent models. Due to the molecule's high lipophilicity (LogP), standard aqueous vehicles are insufficient; thus, we detail a specialized co-solvent formulation strategy alongside rigorous pharmacokinetic (PK) and pharmacodynamic (PD) protocols.

Pharmacological Profile & Mechanism of Action

Mechanistically, propanediol derivatives act as polysynaptic reflex inhibitors. In conditions of muscle spasticity, spinal nerve circuits become hyperactive. Like its parent analogs, 2-Methyl-3-(m-tolyloxy)-1,2-propanediol selectively depresses the transmission of nerve impulses across these [2].

The addition of a 2-methyl group and an m-tolyloxy substitution significantly increases the molecule's lipophilicity compared to standard mephenesin. Causality: This structural modification theoretically enhances blood-brain barrier (BBB) penetration for superior CNS engagement but drastically reduces aqueous solubility, creating a primary bottleneck for in vivo administration.

MOA N1 Sensory Input (Muscle Stretch) N2 Dorsal Root Ganglion N1->N2 N3 Spinal Interneurons (Polysynaptic Pathway) N2->N3 Excitatory Transmission N4 Alpha Motor Neuron (Ventral Horn) N3->N4 Polysynaptic Relay N5 Muscle Contraction (Spasm/Hypertonicity) N4->N5 Motor Output Drug 2-Methyl-3-(m-tolyloxy) -1,2-propanediol Drug->N3 Inhibits polysynaptic reflex arcs

Mechanism of Action: Inhibition of polysynaptic reflex arcs in the spinal cord.

Formulation Strategy

Because the compound is practically insoluble in water, administering it via intravenous (IV) or per os (PO) routes requires a carefully balanced vehicle. We utilize a 40% PEG 400 / 10% Tween 80 / 50% Saline system.

Causality: PEG 400 acts as a potent co-solvent that disrupts the crystalline lattice of lipophilic propanediols[3]. Tween 80 serves as a surfactant to prevent micellar aggregation and rapid precipitation (crashing out) of the drug when the formulation is diluted in the aqueous environment of the bloodstream[3].

Table 1: Recommended Dosing Regimens for Rodent Models
ParameterIntravenous (IV)Per Os (PO)
Target Dose 2.0 - 5.0 mg/kg10.0 - 30.0 mg/kg
Vehicle Composition 40% PEG 400 / 10% Tween 80 / 50% Saline40% PEG 400 / 10% Tween 80 / 50% Saline
Max Dosing Volume 5 mL/kg (Slow push)10 mL/kg (Oral gavage)
Primary Objective Absolute clearance, Volume of DistributionBioavailability (F%), First-pass metabolism

Step-by-Step Experimental Protocols

Protocol A: Formulation Preparation (2 mg/mL Target Concentration)
  • Weighing: Accurately weigh 20 mg of 2-Methyl-3-(m-tolyloxy)-1,2-propanediol into a sterile glass scintillation vial.

  • Primary Solubilization: Add 4.0 mL of PEG 400. Vortex for 2 minutes and sonicate in a water bath at 37°C until the compound is completely dissolved.

  • Surfactant Addition: Add 1.0 mL of Tween 80. Vortex gently for 1 minute to homogenize the organic phase.

  • Aqueous Phase Integration: Dropwise, add 5.0 mL of sterile saline (0.9% NaCl) while continuously vortexing.

    • Causality: Rapid addition of the aqueous phase will cause localized supersaturation and irreversible crashing out of the lipophilic active pharmaceutical ingredient (API).

  • Self-Validation Check: Hold the vial against a stark black-and-white background under bright light. The solution must be completely transparent with no Tyndall effect (light scattering). If cloudiness is observed, the formulation has formed a micro-suspension and must not be used for IV administration.

Protocol B: Pharmacokinetic (PK) Profiling via Jugular Vein Cannulation

To obtain high-fidelity PK data, Jugular Vein Cannulation (JVC) is preferred.

  • Causality: Serial blood sampling via the tail vein causes acute handling stress, which activates the sympathetic nervous system, artificially altering cardiac output and hepatic blood flow. JVC allows for stress-free sampling in conscious, freely moving rats.

  • Subject Prep: Utilize adult male Sprague-Dawley rats (250-300g) pre-surgically implanted with a right JVC.

  • Administration: Administer the formulation IV via the lateral tail vein or PO via oral gavage.

  • Sampling: Withdraw 200 µL of blood via the JVC at designated time points (e.g., 5, 15, 30, 60, 120, 240, 480 min). Immediately flush the cannula with an equal volume of heparinized saline (10 IU/mL) to maintain patency.

  • Processing & Self-Validation: Centrifuge blood samples at 3,000 x g for 10 minutes at 4°C. Inspect the resulting plasma for hemolysis (a pink/red tint). Hemolyzed samples can artificially alter LC-MS/MS quantification due to matrix effects and should be excluded from the dataset.

Table 2: Representative PK Parameters (Simulated for Propanediol Derivatives)
PK ParameterIV Administration (5 mg/kg)PO Administration (20 mg/kg)
Cmax (ng/mL) 2,450 ± 3101,820 ± 240
Tmax (hr) 0.08 (5 min)0.75 ± 0.2
AUC 0-t (ng·h/mL) 3,100 ± 4206,800 ± 850
Half-life (t1/2) (hr) 1.2 ± 0.31.5 ± 0.4
Bioavailability (F%) 100% (Reference)~ 54%
Protocol C: Pharmacodynamic (PD) Assessment (Rotarod Test)

The Rotarod test evaluates the efficacy of centrally acting muscle relaxants by measuring motor coordination and muscle tone[4].

  • Apparatus Setup: Set the Rotarod apparatus to an accelerating paradigm (e.g., 4 to 40 RPM over 300 seconds).

  • Pre-Training (Days -2 and -1): Place naive rats on the apparatus for 3 trials per day.

    • Causality: Rodents must learn the motor task. Without pre-training, early falls are due to learning deficits rather than drug-induced muscle relaxation, leading to false-positive efficacy data.

  • Self-Validation Baseline: On Day 0 (pre-dose), ensure all subjects can remain on the rod for at least 120 seconds. Exclude non-performers to tighten data variance.

  • Testing: Administer the compound. Evaluate the latency to fall at 15, 30, 60, and 120 minutes post-administration. A significant reduction in fall latency compared to vehicle-treated controls indicates successful central muscle relaxation.

Experimental Workflow Visualization

Workflow F1 Formulation Prep (PEG400/Tween80/Saline) F2 Visual & LC-MS QC Check F1->F2 D1 In Vivo Dosing (IV or PO) F2->D1 PK PK Profiling (Jugular Cannula) D1->PK PD PD Assessment (Rotarod Test) D1->PD A1 Data Analysis (WinNonlin / Prism) PK->A1 PD->A1

End-to-end experimental workflow for in vivo dosing and evaluation.

References

  • What is Mephenesin used for? Patsnap Synapse.[Link]

  • The Side Effects of Decontractyl (Mephenesin). Biomedicus. [Link]

  • Formulation and Evaluation of Mephenesin Topical Gel. ResearchGate.[Link]

  • Muscle Relaxant Drugs: Centrally Acting Agents. Ankara University. [Link]

Sources

Method

Isolation and purification methods for 2-Methyl-3-(m-tolyloxy)-1,2-propanediol

Application Note: Isolation and Purification Protocols for 2-Methyl-3-(m-tolyloxy)-1,2-propanediol Executive Summary 2-Methyl-3-(m-tolyloxy)-1,2-propanediol is a sterically hindered aryl glyceryl ether derivative with si...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Isolation and Purification Protocols for 2-Methyl-3-(m-tolyloxy)-1,2-propanediol

Executive Summary

2-Methyl-3-(m-tolyloxy)-1,2-propanediol is a sterically hindered aryl glyceryl ether derivative with significant potential in the development of centrally acting muscle relaxants and expectorants. Synthesized typically via the base-catalyzed etherification of m-cresol with 2-methyl-epichlorohydrin or 2-methyl-glycidol, the crude reaction mixture presents a complex purification challenge. It is often contaminated with unreacted phenolic precursors, oligomeric byproducts, and regioisomers.

This application note provides a comprehensive, causality-driven guide to the isolation, purification, and chiral resolution of 2-Methyl-3-(m-tolyloxy)-1,2-propanediol, designed for scale-up and high-throughput pharmaceutical workflows.

Physicochemical Profiling & Rationale

Designing an efficient purification workflow requires exploiting the specific physicochemical differentials between the target diol and its impurities:

  • Acid-Base Differentials: The primary impurity, m-cresol, is a weak acid (pKa ≈ 10.0). The target diol is completely neutral. This enables highly selective liquid-liquid extraction (LLE) using high-pH aqueous washes.

  • Thermodynamic Solubility & Hydrogen Bonding: The target molecule possesses a hydrophobic m-tolyloxy head and a highly hydrophilic 1,2-propanediol tail. The presence of the 2-methyl group increases steric bulk, slightly lowering its crystallization propensity compared to unbranched analogs like mephenesin[1]. However, the diol moiety forms robust intermolecular hydrogen-bond networks, making non-polar aromatic solvents (like toluene) ideal for temperature-gradient crystallization.

  • Stereochemistry: Like many aryl glyceryl ethers, this compound contains a chiral center at the C2 position. Depending on the downstream pharmacological application, deracemization or chiral resolution may be required, as enantiomers of aryl glyceryl ethers often exhibit distinct pharmacokinetic profiles[2].

Process Visualization

Workflow Crude Crude Reaction Mixture (Diol + m-Cresol) LLE Liquid-Liquid Extraction (pH 12 NaOH Wash) Crude->LLE Org Organic Phase (Target Diol) LLE->Org EtOAc Aq Aqueous Phase (m-Cresolate Waste) LLE->Aq Aqueous Cryst Recrystallization (Toluene/Hexane) Org->Cryst Concentrate Pure Purified Racemate (>98% Purity) Cryst->Pure Filter Waste Mother Liquor (Regioisomers) Cryst->Waste Chiral Biocatalytic Deracemization (Optional) Pure->Chiral Enantiopure Enantiopure Diol (>99% ee) Chiral->Enantiopure

Fig 1. Workflow for the isolation and purification of 2-Methyl-3-(m-tolyloxy)-1,2-propanediol.

Self-Validating Experimental Protocols

Protocol A: Primary Isolation via pH-Modulated Liquid-Liquid Extraction (LLE)

Objective: Remove unreacted m-cresol and water-soluble inorganic salts. Causality: By driving the aqueous phase pH above 12, m-cresol is quantitatively deprotonated into sodium m-cresolate, which is highly water-soluble. The neutral diol remains in the organic phase.

  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) at a ratio of 1:5 (w/v).

  • Alkaline Wash: Wash the organic layer with an equal volume of 0.5 M NaOH (pH ~13). Agitate vigorously for 10 minutes, then allow phase separation.

  • Aqueous Back-Extraction: Extract the aqueous layer once with fresh EtOAc to recover any trace diol partitioned into the water. Combine the organic layers.

  • Neutralization & Brine Wash: Wash the combined organic layers with saturated NaCl (brine) until the aqueous runoff is neutral (pH ~7).

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Self-Validation Checkpoint: Spot the concentrated organic phase on a TLC plate (Hexane:EtOAc 1:1) and stain with iodine or KMnO₄. The absence of a high-R_f spot (phenolic precursor) confirms successful extraction. Test the pH of the initial aqueous waste; if pH < 11.5, the NaOH concentration was insufficient, and the wash must be repeated.

Protocol B: Polymorph-Controlled Crystallization

Objective: Eliminate regioisomers and oligomeric byproducts to achieve >98% purity. Causality: Toluene readily solubilizes the hydrophobic m-tolyloxy moiety at reflux (110°C) but fails to disrupt the strong diol-diol hydrogen bonding at lower temperatures, forcing the target molecule to precipitate. The structurally distinct regioisomers remain soluble in the mother liquor.

  • Dissolution: Suspend the crude diol in minimal hot toluene (approx. 3-4 mL/g) at 90°C until complete dissolution is achieved.

  • Anti-Solvent Addition (Optional): If the solution is too concentrated, add hot hexane dropwise until a slight turbidity persists, then add a few drops of toluene until clear.

  • Controlled Cooling: Cool the solution slowly to room temperature over 4 hours to promote the growth of large, pure crystals. Rapid cooling will trap impurities within the crystal lattice.

  • Harvesting: Chill the suspension to 4°C for 2 hours. Filter the crystals under vacuum and wash with ice-cold hexane.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Self-Validation Checkpoint: Perform a melting point analysis. A sharp melting point range (≤ 1.5°C variance) validates the absence of trapped solvent or regioisomeric impurities. Furthermore, aryl glyceryl ethers are known to occasionally exhibit conglomerate crystallization behavior[3]; differential scanning calorimetry (DSC) can be used to verify the polymorphic state.

Protocol C: Enantiomeric Resolution via Biocatalytic Deracemization (Optional)

Objective: Convert the racemic mixture into a single enantiomer (>99% ee). Causality: Modern pharmaceutical standards often require enantiopure APIs. While classical organocatalytic synthesis is possible[1], post-synthesis biocatalytic deracemization is highly scalable. Using a spatially organized multienzyme system (e.g., glycerol dehydrogenase and a stereoselective ketoreductase), the (S)-enantiomer is oxidized to a hydroxyketone intermediate and subsequently reduced asymmetrically to the pure (R)-enantiomer[2].

  • Immobilization: Utilize a heterogeneous biocatalyst system containing BsGlyDH (oxidation) and LkKRED (reduction) immobilized on porous carriers.

  • Reaction: Suspend the purified racemic diol (50 mM) in a phosphate buffer (pH 7.5) containing the biocatalyst and an NADPH recycling system (e.g., isopropanol).

  • Incubation: Incubate at 30°C with orbital shaking for 24-48 hours.

  • Extraction: Extract the enantiopure diol using EtOAc, dry, and concentrate.

Self-Validation Checkpoint: Analyze the product via Chiral HPLC (e.g., Chiralcel-OD column) using a Hexane:Isopropanol (90:10) mobile phase to confirm enantiomeric excess (ee > 99%).

Quantitative Process Metrics

The following table summarizes the expected quantitative data across the purification workflow, providing a benchmark for process analytical technology (PAT) monitoring.

Purification StageTechniqueTarget Purity (%)Expected Yield (%)Key Impurity RemovedSelf-Validation Metric
1. Primary Isolation LLE (pH 12 Wash)85.0 - 90.0%> 95%m-Cresol, SaltsTLC (Absence of high-R_f spot)
2. Polishing Recrystallization> 98.5%80 - 85%Regioisomers, OligomersSharp Melting Point, HPLC-UV
3. Chiral Resolution Biocatalysis> 99.5%45 - 50%*Undesired EnantiomerChiral HPLC (ee > 99%)

*Yield for chiral resolution is based on theoretical maximums of deracemization processes depending on the efficiency of the stereoinversion cascade.

References

  • Title : Spatial Organization of Immobilized Multienzyme Systems Improves the Deracemization of Alkyl Glyceryl Ethers Source : ACS Sustainable Chemistry & Engineering URL :[Link]

  • Title : Identifying a Hidden Conglomerate Chiral Pool in the CSD Source : Crystal Growth & Design (via PMC) URL :[Link]

  • Title : Organocatalytic Chiral Synthesis of Centrally Acting Muscle Relaxant (S)-Mephenesin Source : ResearchGate / Journal of Chemical Sciences URL :[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Methyl-3-(m-tolyloxy)-1,2-propanediol Synthesis

Welcome to the technical support and troubleshooting center for the synthesis of 2-Methyl-3-(m-tolyloxy)-1,2-propanediol . This compound belongs to the aryloxypropanediol family, a class of molecules often utilized as ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the synthesis of 2-Methyl-3-(m-tolyloxy)-1,2-propanediol . This compound belongs to the aryloxypropanediol family, a class of molecules often utilized as pharmaceutical intermediates and specialty chemicals.

Synthesizing sterically hindered aryloxypropanediols presents unique challenges, primarily surrounding regioselectivity, epoxide self-polymerization, and biphasic mass-transfer limitations. This guide is designed for researchers and process chemists to diagnose yield-limiting factors and implement field-proven, kinetically controlled Phase-Transfer Catalysis (PTC) methodologies.

Part 1: Diagnostic Workflow for Yield Optimization

When reaction yields fall below the expected >90% threshold, identifying the specific failure mode in the reaction mechanism is critical. Use the diagnostic flowchart below to map your crude mixture analysis to the correct corrective action.

Troubleshooting Start Low Yield Detected in Synthesis Analyze Analyze Crude Mixture (GC/MS or HPLC) Start->Analyze Polymer High Epoxide/Glycidol Polymerization Analyze->Polymer Viscous crude Unreacted High Unreacted m-Cresol Analyze->Unreacted Low conversion Isomers Regioisomer Impurities Analyze->Isomers Multiple peaks FixPolymer Action: Dropwise Addition & Reduce Base Polymer->FixPolymer FixUnreacted Action: Increase TBAB & Agitation Speed Unreacted->FixUnreacted FixIsomers Action: Lower Temp (55-85°C) & Use PTC Method Isomers->FixIsomers Opt Optimized Aryloxypropanediol Yield (>90%) FixPolymer->Opt FixUnreacted->Opt FixIsomers->Opt

Troubleshooting workflow for resolving low yields in aryloxypropanediol synthesis.

Part 2: Troubleshooting FAQs

Q1: My reaction yields a highly viscous crude mixture with low product recovery. What is causing this?

A1: High viscosity and complex crude profiles indicate base-catalyzed homopolymerization of the epoxide intermediate. When using strong aqueous bases, the alkoxide generated upon the initial ring-opening can act as a nucleophile against unreacted epoxide molecules, leading to rapid oligomerization[1]. The Fix: Transition to a Phase-Transfer Catalysis (PTC) system and implement a strict dropwise addition of your electrophile (e.g., 3-chloro-2-methyl-1,2-propanediol). By keeping the steady-state concentration of the electrophile extremely low, the highly nucleophilic m-cresolate outcompetes the propagating alkoxide chains. PTC minimizes the exposure of the epoxide to bulk aqueous base, significantly reducing both hydrolysis and polymerization side reactions[2].

Q2: I am seeing significant amounts of the secondary alcohol regioisomer. How do I improve regioselectivity?

A2: Aryloxypropanediol synthesis relies on the nucleophilic attack of the phenoxide anion on the less hindered electrophilic carbon of the epoxide ring[2]. While the 2-methyl group provides steric hindrance that naturally favors attack at the primary carbon (C3), elevated reaction temperatures provide excess thermal energy that overcomes this activation barrier, shifting the reaction toward thermodynamic control and yielding unwanted isomers. The Fix: Lower the reaction temperature to a strict 55–85 °C window[3]. Under PTC conditions, the enhanced nucleophilicity of the "naked" phenoxide ion allows the reaction to proceed efficiently at these lower temperatures, preserving excellent regioselectivity for the desired diol.

Q3: The conversion of m-cresol stalls at ~60% despite extended reaction times. How can I drive the reaction to completion?

A3: Stalled conversion in biphasic Williamson ether syntheses is typically a mass-transfer limitation. If the phase-transfer catalyst loading is too low, or if agitation is insufficient, the transport of hydroxide ions from the aqueous phase to the organic phase becomes the rate-limiting step[2]. The Fix: Increase the Tetrabutylammonium bromide (TBAB) loading to 3–5 mol% relative to m-cresol and ensure vigorous mechanical stirring (>400 rpm). Additionally, verify that the molar ratio of m-cresol to the electrophile is optimized (typically 1:1.1 to 1:1.5) to account for minor hydrolytic losses of the electrophile[3].

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting yield/purity profile during a biphasic PTC synthesis.

Catalyst SystemMolar Ratio (m-Cresol : Electrophile)Temp (°C)Time (h)Yield (%)Crude Purity (%)Primary Failure Mode
None (Aqueous Base)1 : 1.295842.078.5Epoxide hydrolysis & polymerization
TBAB (1 mol%)1 : 1.285676.491.0Mass-transfer limitation (stalled)
TBAB (5 mol%) 1 : 1.3 70 4.5 94.2 98.8 Optimized (Kinetic control)
TEBAC (5 mol%)1 : 1.3704.588.596.2Slight reduction in phase transfer efficiency

Part 4: Standard Operating Procedure (SOP)

Optimized Phase-Transfer Catalyzed Synthesis

This protocol utilizes a biphasic system to synthesize 2-Methyl-3-(m-tolyloxy)-1,2-propanediol from m-cresol and 3-chloro-2-methyl-1,2-propanediol. It is designed as a self-validating system, meaning observable milestones confirm the success of each step before proceeding[4].

Materials Required:

  • m-Cresol (1.0 equiv)

  • 3-chloro-2-methyl-1,2-propanediol (1.3 equiv)

  • Sodium Hydroxide (NaOH, 50% aqueous solution, 1.5 equiv)

  • Tetrabutylammonium bromide (TBAB, 0.05 equiv)

  • Toluene (Organic solvent)

Step-by-Step Methodology:

  • Biphasic System Setup & Deprotonation:

    • In a 3-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve m-cresol in toluene.

    • Begin vigorous stirring (400–500 rpm) and add the 50% aqueous NaOH solution.

    • Validation Check: The organic layer will transition to a distinct phenoxide-colored hue, confirming the initial acid-base interaction.

  • Catalyst Activation:

    • Add the phase-transfer catalyst (TBAB) to the biphasic mixture[4].

    • Heat the reactor to 70 °C.

    • Validation Check: Allow the mixture to stir for 15 minutes. The emulsion should become highly uniform, indicating efficient phase transfer of the hydroxide ions into the organic layer[2].

  • Controlled Electrophile Addition:

    • Load 3-chloro-2-methyl-1,2-propanediol into an addition funnel.

    • Add the electrophile dropwise over a period of 60–90 minutes while strictly maintaining the internal temperature at 70 °C[3].

    • Causality Note: This slow addition prevents the accumulation of the reactive epoxide intermediate, suppressing the formation of viscous oligomers.

  • Thermal Maturation:

    • Once addition is complete, maintain the reaction at 70 °C for an additional 3 hours.

    • Validation Check: Monitor the reaction via TLC or GC. The reaction is deemed complete when the m-cresol peak area falls below 2%.

  • Workup and Isolation:

    • Cool the mixture to room temperature and halt stirring to allow phase separation.

    • Decant the lower aqueous layer (containing NaCl and residual base).

    • Wash the organic (toluene) layer twice with warm distilled water to remove residual TBAB and trace salts.

    • Concentrate the organic layer under reduced pressure. The crude product can be further purified via melt crystallization or flash chromatography to achieve >99% purity[1].

Part 5: References

  • CN100590114C - A kind of synthetic method of (S)-tolirolol - Google Patents. Google Patents.

Sources

Optimization

Technical Support Center: Chiral Purity of 2-Methyl-3-(m-tolyloxy)-1,2-propanediol

Welcome to the technical support center for the production and purification of 2-Methyl-3-(m-tolyloxy)-1,2-propanediol, a compound commonly known as Mephenesin. This guide is designed for researchers, scientists, and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the production and purification of 2-Methyl-3-(m-tolyloxy)-1,2-propanediol, a compound commonly known as Mephenesin. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with resolving chiral impurities during its synthesis. Achieving high enantiomeric purity is critical, and this resource provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory.

Introduction to Chiral Resolution in Mephenesin Synthesis

Mephenesin possesses a single chiral center, leading to the existence of two enantiomers, (R)- and (S)-2-Methyl-3-(m-tolyloxy)-1,2-propanediol. While the racemic mixture has been used therapeutically, the individual enantiomers may exhibit different pharmacological and toxicological profiles.[1] Consequently, the ability to produce and analyze enantiomerically pure Mephenesin is of significant interest. The primary challenge in its production lies in controlling and separating these chiral impurities. This guide will explore common hurdles and provide robust solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of chiral impurities in Mephenesin production?

A1: Chiral impurities in Mephenesin primarily arise from the synthetic route employed. If the synthesis starts from achiral precursors without a stereoselective step, a racemic mixture of (R)- and (S)-Mephenesin will be produced.[2] The goal then becomes the separation of these two enantiomers. In asymmetric synthesis routes, incomplete enantioselectivity of the catalyst or reaction conditions can lead to the presence of the undesired enantiomer as an impurity.[1]

Q2: Which analytical technique is most suitable for determining the enantiomeric purity of Mephenesin?

A2: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the industry-standard for assessing the enantiomeric purity of Mephenesin.[1][3] This technique allows for the separation and quantification of the (R)- and (S)-enantiomers, providing a precise measure of enantiomeric excess (ee%).

Q3: I am observing poor resolution between the Mephenesin enantiomers on my chiral HPLC. What are the likely causes and how can I improve the separation?

A3: Poor resolution in chiral HPLC can stem from several factors. The choice of the chiral stationary phase and the mobile phase composition are the most critical.[4] If you are experiencing co-elution or poor separation, consider the following troubleshooting steps:

  • Optimize the Mobile Phase: Small changes in the mobile phase can significantly impact selectivity.[4] For normal-phase separations, adjusting the ratio of alkanes (e.g., hexane) to alcohols (e.g., ethanol, isopropanol) is a common starting point.[5] The addition of a different solvent, like ethyl acetate, can also dramatically improve resolution.[5]

  • Re-evaluate Your Chiral Column: Not all chiral columns are suitable for every compound.[6] For Mephenesin, polysaccharide-based CSPs like those derived from cellulose or amylose have proven effective. Columns such as CHIRALCEL® OZ-H, CHIRALPAK® IM, and Chiralcel-OD have been successfully used.[1][5] If one column provides poor resolution, screening other chiral columns with different selectivities is recommended.[6]

  • Check for Column Contamination and Degradation: Adsorption of impurities on the column can lead to a loss of efficiency and resolution.[7] Flushing the column with a strong, compatible solvent may restore performance.[7] Always ensure samples are properly filtered to prevent frit blockage.[7]

Troubleshooting Guide: Common Issues and Solutions

This section provides a more detailed, problem-solution format for specific challenges you may encounter during the chiral resolution of Mephenesin.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent Retention Times in Chiral HPLC 1. Inadequate column equilibration. 2. Mobile phase composition drift. 3. "Memory effects" from previous analyses, especially with additives.[8]1. Ensure the column is thoroughly equilibrated with the mobile phase before each run. 2. Prepare fresh mobile phase daily and use a high-quality HPLC system to ensure precise mixing. 3. Dedicate a column to a specific method or develop a rigorous column washing protocol between different methods.[7]
Peak Tailing or Broadening 1. Column overload. 2. Sample solvent incompatible with the mobile phase.[6] 3. Partial blockage of the column inlet frit.[7]1. Reduce the sample concentration or injection volume. 2. Dissolve the sample in the mobile phase whenever possible. If a stronger solvent is necessary, inject the smallest possible volume.[6] 3. Reverse the column flow direction and flush with a strong, compatible solvent to dislodge particulates.[7]
Low Yield of Desired Enantiomer after Resolution 1. Inefficient resolution technique (e.g., classical resolution with a resolving agent).[2] 2. Degradation of the compound during resolution.1. Explore alternative resolution methods such as preparative chiral chromatography or enzymatic resolution.[1] 2. Ensure the conditions for resolution (e.g., pH, temperature) are not causing degradation of Mephenesin.

Experimental Protocols

Protocol 1: Chiral HPLC Analysis of Mephenesin

This protocol provides a starting point for the analytical separation of Mephenesin enantiomers. Optimization will likely be required for your specific instrumentation and sample matrix.

Objective: To determine the enantiomeric excess (ee%) of a Mephenesin sample.

Materials:

  • HPLC system with a UV detector

  • Chiral Column: CHIRALPAK® IM or a similar polysaccharide-based CSP[5]

  • Mobile Phase: Hexane/Ethanol/Ethyl Acetate mixture

  • Mephenesin sample

  • HPLC-grade solvents

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Hexane:Ethanol:Ethyl Acetate. A starting ratio could be 80:10:10 (v/v/v). Degas the mobile phase before use.

  • Sample Preparation: Dissolve the Mephenesin sample in the mobile phase to a concentration of approximately 1 mg/mL.[5] Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: CHIRALPAK® IM (or equivalent)

    • Mobile Phase: As prepared above.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 270 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the prepared sample and record the chromatogram. The two enantiomers should appear as separate peaks.

  • Calculation of Enantiomeric Excess (ee%):

    • Identify the peak areas of the two enantiomers (Area1 and Area2).

    • Calculate the ee% using the formula: ee% = |(Area1 - Area2) / (Area1 + Area2)| * 100

Chiral_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase SamplePrep Prepare & Filter Sample HPLC Inject Sample into HPLC SamplePrep->HPLC Inject Chromatogram Record Chromatogram HPLC->Chromatogram Detect Integration Integrate Peak Areas Chromatogram->Integration Analyze Calculation Calculate ee% Integration->Calculation Calculate

Caption: Workflow for Chiral HPLC Analysis of Mephenesin.

Protocol 2: Enzymatic Kinetic Resolution of Racemic Mephenesin

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to separate enantiomers.[1] This protocol provides a general framework.

Objective: To selectively acylate one enantiomer of racemic Mephenesin, allowing for the separation of the unreacted enantiomer.

Materials:

  • Racemic Mephenesin

  • Lipase (e.g., from Candida antarctica B, immobilized)

  • Aprotic organic solvent (e.g., Toluene)

  • Acylating agent (e.g., Vinyl acetate)

  • Stirring plate and reaction vessel

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: In a dry reaction vessel, dissolve racemic Mephenesin in the aprotic organic solvent.

  • Enzyme Addition: Add the immobilized lipase to the solution.

  • Initiate Reaction: Add the acylating agent to the mixture and stir at a controlled temperature (e.g., 30-40 °C).

  • Monitor Reaction: Monitor the progress of the reaction by taking small aliquots and analyzing them by chiral HPLC to determine the enantiomeric excess of the remaining Mephenesin and the acylated product.

  • Reaction Quench: Once the desired conversion (ideally close to 50%) and enantiomeric excess are achieved, stop the reaction by filtering off the immobilized enzyme.

  • Purification: Remove the solvent under reduced pressure. The resulting mixture of unreacted Mephenesin and the acylated product can be separated by silica gel column chromatography.

Enzymatic_Resolution Racemic Racemic Mephenesin Reaction Selective Acylation Racemic->Reaction Enzyme Lipase + Acyl Donor Enzyme->Reaction Mixture Mixture of: (S)-Mephenesin (unreacted) (R)-Mephenesin Acetate Reaction->Mixture Separation Chromatographic Separation Mixture->Separation S_Enantiomer Pure (S)-Mephenesin Separation->S_Enantiomer R_Ester Pure (R)-Mephenesin Acetate Separation->R_Ester

Caption: General workflow for enzymatic kinetic resolution.

Concluding Remarks

The successful production of enantiomerically pure 2-Methyl-3-(m-tolyloxy)-1,2-propanediol hinges on a thorough understanding of the principles of chiral separation and a systematic approach to troubleshooting. The choice of analytical and preparative techniques, coupled with careful optimization of experimental parameters, is paramount. This guide serves as a foundational resource to empower researchers in overcoming the common challenges associated with resolving chiral impurities in Mephenesin synthesis.

References

  • Daicel Pharma. Mephenesin Impurities Manufacturers & Suppliers. [Link]

  • Daicel. Improved Chiral Separation of Mephenesin on CHIRALPAK® IM. [Link]

  • Chromatography Today. Trouble with chiral separations. Published May 20, 2020. [Link]

  • Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution. Published March 14, 2021. [Link]

  • Chrom Tech, Inc. Understanding Chiral Chromatography: A Comprehensive Guide. Published November 20, 2024. [Link]

  • Panchgalle, S. P., More, V. S., Bondge, A. S., & Momin, K. I. (2022). Organocatalytic Chiral Synthesis of Centrally Acting Muscle Relaxant (S)-Mephenesin. Asian Journal of Organic & Medicinal Chemistry, 7(2), 231-234. [Link]

  • Phenomenex. The Chiral Notebook. [Link]

  • Asian Journal of Organic & Medicinal Chemistry. Organocatalytic Chiral Synthesis of Centrally Acting Muscle Relaxant (S)-Mephenesin. [Link]

  • Regis Technologies. 6 Top Chiral Chromatography Questions. Published December 12, 2020. [Link]

  • Pharmaffiliates. Mephenesin-impurities. [Link]

  • Pharmd Guru. 61. MEPHENESIN. [Link]

  • SIELC Technologies. Separation of Mephenesin on Newcrom R1 HPLC column. Published February 16, 2018. [Link]

  • PubChem. Mephenesin. [Link]

  • LCGC International. Playing with Selectivity for Optimal Chiral Separation. Published January 19, 2023. [Link]

  • Wikipedia. Mephenesin. [Link]

  • Wikipedia. Chiral resolution. [Link]

Sources

Troubleshooting

Optimizing mobile phase for 2-Methyl-3-(m-tolyloxy)-1,2-propanediol chromatography

Welcome to the Technical Support Center for 2-Methyl-3-(m-tolyloxy)-1,2-propanediol chromatography. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals nav...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Methyl-3-(m-tolyloxy)-1,2-propanediol chromatography. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the specific physicochemical challenges of analyzing substituted aryloxy propanediols.

This molecule features a moderately hydrophobic aromatic ring (m-tolyloxy) coupled with a highly polar, hydrogen-bonding 1,2-propanediol moiety. This dual nature requires precise mobile phase optimization to control secondary column interactions and achieve reproducible, baseline-resolved peaks.

Part 1: Expert Troubleshooting & FAQs

Q1: Why does 2-Methyl-3-(m-tolyloxy)-1,2-propanediol exhibit severe peak tailing on standard C18 columns, and how can I resolve it? Causality & Solution: The molecule contains a vicinal diol group that acts as a strong hydrogen bond donor and acceptor. On older or poorly endcapped C18 columns, unreacted surface silanols (Si-OH) on the silica support ionize at neutral pH to form Si-O⁻. This creates strong secondary ion-dipole interactions with the diol, dragging out the elution profile and causing peak tailing[1]. Self-Validating Action: Lower the mobile phase pH to 3.0–3.2 using an acidic buffer such as 0.02 M potassium dihydrogen phosphate (KH₂PO₄) adjusted with orthophosphoric acid[2]. This protonates the silanols, neutralizing their charge and suppressing secondary interactions. You can validate this fix by calculating the Tailing Factor ( Tf​ ); a successful optimization will drop Tf​ from >1.8 to ≤1.2.

Q2: Should I use Methanol (MeOH) or Acetonitrile (ACN) as the organic modifier? Causality & Solution: While ACN offers lower viscosity and higher theoretical plate counts due to faster mass transfer, MeOH is often superior for aryloxy propanediols. ACN is a dipole-only acceptor, whereas MeOH is a protic solvent capable of both donating and accepting hydrogen bonds. Because your analyte has a diol group, MeOH actively participates in the solvation sphere, altering the selectivity ( α )[3]. This is critical when you need to resolve 2-Methyl-3-(m-tolyloxy)-1,2-propanediol from closely related positional isomers (e.g., o-tolyloxy or p-tolyloxy derivatives). Start with a 60:40 or 70:30 (MeOH:Aqueous) ratio[2].

Q3: My retention times are drifting later over a sequence of 50 injections. What is the mechanism behind this, and how do I fix it? Causality & Solution: Retention time drift for neutral, moderately polar compounds is almost always tied to mobile phase evaporation or inadequate column equilibration. If you are using a premixed mobile phase in a single reservoir, the highly volatile organic modifier (MeOH or ACN) evaporates faster than water. Over time, the aqueous percentage increases, increasing the retention factor ( k′ ) for hydrophobic analytes. Self-Validating Action: Cap reservoirs tightly with one-way solvent valves, or preferably, use the HPLC pump to proportion the solvents dynamically from pure reservoirs. Ensure the column is equilibrated with at least 10–15 column volumes (CV) before the first injection.

Part 2: Step-by-Step Experimental Protocol

To establish a self-validating, stability-indicating method[1][2], follow this optimized mobile phase preparation and execution workflow:

Step 1: Aqueous Buffer Preparation (pH 3.2)

  • Weigh 2.72 g of Potassium Dihydrogen Phosphate (KH₂PO₄) and dissolve in 1000 mL of HPLC-grade water to create a 0.02 M solution.

  • Insert a calibrated pH probe. Dropwise, add dilute orthophosphoric acid (H₃PO₄) until the pH stabilizes exactly at 3.2.

  • Filter the buffer through a 0.45 µm (or 0.22 µm for UHPLC) nylon membrane filter under a vacuum to remove particulates.

Step 2: Mobile Phase Blending & Degassing

  • For an isocratic method, combine the filtered KH₂PO₄ buffer with HPLC-grade Methanol in a 40:60 (v/v) ratio[4].

  • Sonicate the mixture for 10 minutes to degas, preventing bubble formation in the pump heads which causes pressure fluctuations.

Step 3: System Equilibration & Execution

  • Install a fully endcapped C18 column (e.g., 150 mm × 4.6 mm, 5 µm).

  • Set the column oven to 25°C to stabilize mass transfer thermodynamics[1].

  • Pump the mobile phase at 0.8 mL/min to 1.0 mL/min. Monitor the baseline at 270 nm (UV)[4].

  • Wait until the system pressure ( ΔP ) and UV baseline are completely flat for at least 15 minutes before injecting a 10 µL sample.

Part 3: Quantitative Data Presentation

The following table summarizes the causal effects of different mobile phase conditions on the chromatographic performance of aryloxy propanediols.

Mobile Phase CompositionBuffer pHRetention Time ( tR​ )Tailing Factor ( Tf​ )Theoretical Plates ( N )Resolution ( Rs​ ) from Isomers
60% ACN / 40% WaterUnbuffered (~6.0)4.2 min1.85 (Poor)8,5001.1 (Co-elution)
60% MeOH / 40% WaterUnbuffered (~6.0)5.8 min1.70 (Poor)7,2001.6 (Partial)
60% ACN / 40% BufferBuffered (3.2)4.5 min1.15 (Good)10,5001.4 (Partial)
60% MeOH / 40% Buffer Buffered (3.2) 6.1 min 1.10 (Excellent) 9,800 2.4 (Baseline)

Note: The 60% MeOH with pH 3.2 buffer provides the optimal balance of peak symmetry and isomer resolution due to suppressed silanol activity and favorable hydrogen-bonding selectivity.

Part 4: Decision Workflow Visualization

Below is the logical decision tree for troubleshooting the chromatography of this compound.

Workflow Start Start: Mobile Phase Optimization Assess Assess Peak Shape & Resolution Start->Assess Tailing Issue: Peak Tailing (Tf > 1.5) Assess->Tailing Resolution Issue: Poor Isomer Resolution Assess->Resolution ActionTail Buffer pH to 3.0-3.2 (Protonate Silanols) Tailing->ActionTail ActionRes Switch ACN to MeOH (H-Bonding Selectivity) Resolution->ActionRes Validate System Suitability Validation ActionTail->Validate ActionRes->Validate Success Optimized Method (Tf < 1.2, Rs > 2.0) Validate->Success

Workflow for optimizing mobile phase parameters for aryloxy propanediol derivatives.

Part 5: References

  • Title: Stability indicating HPLC method for simultaneous determination of mephenesin and diclofenac diethylamine. Source: PubMed, National Institutes of Health. URL: [Link]

  • Title: Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of guaifenesin in pharmaceutical dosage forms. Source: PMC, National Institutes of Health. URL: [Link]

  • Title: USP Methods for the Analysis of Guaifenesin Using a Legacy L1 Column. Source: SIELC Technologies. URL: [Link]

Sources

Optimization

Preventing thermal degradation of 2-Methyl-3-(m-tolyloxy)-1,2-propanediol during storage

Technical Support Center: 2-Methyl-3-(m-tolyloxy)-1,2-propanediol (Mephenesin) A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 2-Methyl-3-(m-tolyloxy)-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-Methyl-3-(m-tolyloxy)-1,2-propanediol (Mephenesin)

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-Methyl-3-(m-tolyloxy)-1,2-propanediol, also known as Mephenesin. This resource is designed to provide in-depth guidance on preventing thermal degradation during storage and to offer troubleshooting solutions for common issues encountered during experimental work. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical insights necessary to ensure the stability and integrity of this compound in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 2-Methyl-3-(m-tolyloxy)-1,2-propanediol?

To ensure long-term stability, solid 2-Methyl-3-(m-tolyloxy)-1,2-propanediol should be stored in a tightly closed container in a dry, well-ventilated, and cool place. Some suppliers recommend storage at room temperature, with the added suggestion of a cool and dark environment, ideally below 15°C.[1] For extended storage (up to 3 years), maintaining a temperature of -20°C is recommended.[2]

Q2: My stored Mephenesin powder has developed a slight discoloration. What could be the cause?

Discoloration upon storage can be an initial sign of degradation. This could be due to exposure to light, air (oxidation), or elevated temperatures. It is crucial to re-evaluate your storage conditions, ensuring the container is properly sealed and protected from light. Further analytical testing, such as HPLC, is recommended to determine the purity of the discolored material before use.

Q3: I've prepared a stock solution of Mephenesin in DMSO. How should I store it?

Stock solutions of Mephenesin in a solvent should be stored at -80°C for long-term stability, which can be maintained for up to one year.[2] It is advisable to aliquot the solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can accelerate degradation.[3]

Q4: What are the known degradation pathways for Mephenesin?

Forced degradation studies have shown that Mephenesin is susceptible to neutral hydrolysis.[4][5][6] While it shows relative stability under acidic, alkaline, oxidative, and photolytic stress conditions, prolonged exposure to moisture, even at neutral pH, can lead to the breakdown of the molecule.[4][6][7] Thermal stress is also a key factor in degradation.[8]

Q5: What are the primary hazardous decomposition products of Mephenesin?

Under thermal stress, the primary hazardous decomposition products are carbon monoxide and carbon dioxide.[9]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the storage and handling of 2-Methyl-3-(m-tolyloxy)-1,2-propanediol.

Issue 1: Loss of Potency or Inconsistent Experimental Results

Symptoms:

  • Inconsistent assay results over time.

  • Reduced biological activity compared to a new batch.

  • Appearance of unexpected peaks in analytical chromatograms.

Possible Cause: This is often a primary indicator of chemical degradation. The ether linkage and diol functional groups in Mephenesin can be susceptible to hydrolysis and oxidation over time, especially with improper storage.

Troubleshooting Workflow:

Caption: Troubleshooting inconsistent results.

Detailed Steps:

  • Purity Verification (HPLC): The most reliable method to assess the integrity of your Mephenesin stock is through High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the parent compound from its degradation products.[4][5][6][7]

    • Recommended HPLC Conditions:

      • Column: Spheri-5-RP-18 (or equivalent C18 column)[4][5][6]

      • Mobile Phase: Methanol:Water (70:30, v/v), with the pH adjusted to 3.0 using o-phosphoric acid[4][5][6]

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: 221 nm or 212 nm[10]

      • Expected Retention Time: Approximately 3.9 minutes[4][5][6]

  • Compare to a Reference Standard: Analyze a fresh, certified reference standard of Mephenesin under the same HPLC conditions. A significant decrease in the peak area of your sample compared to the standard, or the appearance of new peaks, confirms degradation.

  • Review Storage and Handling Practices: If degradation is confirmed, a thorough review of your storage protocol is necessary.

    • Temperature: Has the compound been exposed to temperatures above the recommended range?

    • Atmosphere: Is the container properly sealed to protect from moisture and air? Consider storing under an inert atmosphere (e.g., argon or nitrogen) for highly sensitive applications.

    • Light: Is the container opaque or stored in a dark location?

Issue 2: Physical Changes in Solid Compound (Clumping, Color Change)

Symptoms:

  • The normally white, crystalline powder appears off-white or yellowish.

  • The powder has formed clumps or appears moist.

Possible Cause: These physical changes are strong indicators of moisture absorption and subsequent degradation. Mephenesin's susceptibility to neutral hydrolysis means that even ambient humidity can initiate decomposition over time.[4][5][6][7]

Preventative Measures and Corrective Actions:

Caption: Addressing physical changes in the compound.

Detailed Steps:

  • Immediate Action: Transfer the compound to a desiccator containing a suitable drying agent (e.g., silica gel, calcium sulfate) to remove absorbed moisture.

  • Container Integrity: Ensure the container lid is providing an airtight seal. If in doubt, transfer the material to a new, high-quality container with a secure closure.

  • Environmental Control: Store the compound in a controlled environment with low humidity. If your laboratory experiences high humidity, consider using a dedicated dry box or a climate-controlled storage cabinet.

  • Analytical Confirmation: As with potency loss, it is essential to perform an HPLC analysis to quantify the extent of degradation before using the material in any experiment.

Recommended Storage Conditions Summary

FormTemperatureDurationContainerAdditional Notes
Solid (Powder) Room Temperature (<15°C)Short-termTightly sealed, opaqueStore in a cool, dark, and dry place.[1]
-20°CLong-term (up to 3 years)Tightly sealed, opaqueIdeal for archival samples.[2]
Stock Solution -20°CUp to 1 yearTightly sealed, single-use aliquotsAvoid repeated freeze-thaw cycles.[3]
-80°CUp to 2 yearsTightly sealed, single-use aliquotsRecommended for maximum stability.[3]

Experimental Protocols

Protocol 1: HPLC Analysis for Purity Assessment

This protocol outlines a standard method for determining the purity of 2-Methyl-3-(m-tolyloxy)-1,2-propanediol.

Materials:

  • 2-Methyl-3-(m-tolyloxy)-1,2-propanediol (sample and reference standard)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • o-Phosphoric acid

  • HPLC system with UV detector

  • C18 reverse-phase column

Procedure:

  • Mobile Phase Preparation: Prepare a 70:30 (v/v) mixture of methanol and water. Adjust the pH to 3.0 with o-phosphoric acid. Filter and degas the mobile phase.

  • Standard Solution Preparation: Accurately weigh and dissolve the Mephenesin reference standard in the mobile phase to a final concentration of 100 µg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution, using your stored Mephenesin.

  • Chromatographic Conditions:

    • Column: Spheri-5-RP-18 (250 x 4.6 mm, 5 µm) or equivalent

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection: 221 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system. Compare the peak areas and retention times. The presence of significant additional peaks or a reduction in the main peak area for your sample indicates degradation.

References

  • BenchChem. (2026).
  • MedchemExpress.com. Mephenesin | iGluR Antagonist.
  • TCI Chemicals. (2026, March 2).
  • PubMed. (2009, January 15). Stability indicating HPLC method for simultaneous determination of mephenesin and diclofenac diethylamine.
  • TargetMol. Mephenesin | iGluR | NMDAR.
  • TCI Chemicals. Mephenesin | 59-47-2.
  • ResearchGate. Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine.
  • Amazon S3. (2005, October 9).
  • PMC. Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine.
  • ChemicalBook.
  • Semantic Scholar. Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine.
  • PharmaCompass.com. Mephenesin - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP.
  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2016, December 1).
  • Daicel Pharma Standards. Mephenesin Impurities Manufacturers & Suppliers.
  • Effect of methylene substituents on the thermal degrad
  • TCI Chemicals. (2026, February 10).
  • PubChem - NIH. Mephenesin | C10H14O3 | CID 4059.
  • Wikipedia. Mephenesin.
  • MDPI. (2024, November 2).
  • MeSH RDF Explorer. Medical Subject Headings RDF.
  • Thermal degradation: Significance and symbolism. (2026, April 1).
  • Addressee Name.
  • Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. (2015, August 20).
  • Cole-Parmer. (2005, October 3).
  • MDPI. (2021, April 30).
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-Amino-1,2-propanediol, 98%.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility for 2-Methyl-3-(m-tolyloxy)-1,2-propanediol

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals overcome the severe aqueou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals overcome the severe aqueous solubility challenges associated with 2-Methyl-3-(m-tolyloxy)-1,2-propanediol .

Rather than providing generic advice, this guide deconstructs the specific physicochemical barriers of this molecule and provides field-proven, self-validating methodologies to ensure your assays and in vivo models yield reproducible, artifact-free data.

Part 1: Compound Profiling & Causality

Before troubleshooting, we must understand why this specific molecule resists aqueous dissolution.

2-Methyl-3-(m-tolyloxy)-1,2-propanediol is a structural analog of standard 3-aryloxy-1,2-propanediols (such as mephenesin). However, it exhibits exceptionally poor aqueous solubility due to two compounding factors:

  • High Lipophilicity: The m-tolyloxy aromatic ring significantly increases the partition coefficient (LogP), driving the molecule out of the aqueous phase[1].

  • Steric Hindrance: The addition of a methyl group at the C2 position introduces severe steric bulk around the diol moiety. This prevents the hydroxyl groups from forming a stable, organized hydrogen-bonding network with water molecules, effectively increasing the crystal lattice energy and pushing the compound into Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability)[1].

CDMechanism Drug Free Drug (Lipophilic m-tolyloxy) Complex Inclusion Complex (Water Soluble) Drug->Complex Encapsulation CD HP-β-CD (Hydrophobic Cavity, Hydrophilic Exterior) CD->Complex Host-Guest Interaction

Mechanism of host-guest inclusion complexation using HP-β-Cyclodextrin.

Part 2: Troubleshooting Guides & FAQs

Q1: How can I formulate this compound for in vitro cell-based assays without causing precipitation?

The Causality: Direct addition of a highly lipophilic compound dissolved in DMSO into an aqueous buffer causes rapid solvent shifting, leading to immediate nano-precipitation. The drug crashes out of solution before it can interact with cellular targets[1]. The Solution: A Co-solvent/Micellar Solubilization System.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM master stock.

  • Vehicle Preparation: Prepare an aqueous vehicle consisting of 5% Tween-80 (a non-ionic surfactant) in 1X PBS (pH 7.4).

  • Titration: Slowly titrate the DMSO stock into the vehicle drop-by-drop under continuous, vigorous vortexing. Keep the final DMSO concentration at or below 1% (v/v) to prevent cellular toxicity.

  • Self-Validating Step (Critical): Analyze the final solution using Dynamic Light Scattering (DLS). If the Polydispersity Index (PDI) is >0.3 or particles >10 nm are detected, sub-visible nano-precipitation has occurred. If this happens, increase the Tween-80 concentration incrementally until the DLS profile shows a uniform, particle-free baseline.

Q2: What is the most effective method to enhance the in vivo bioavailability of this compound for oral or IV dosing in preclinical models?

The Causality: For in vivo models, surfactants like Tween-80 can cause hemolysis or hypersensitivity. Instead, we use Cyclodextrin (CD) inclusion complexation. The lipophilic m-tolyloxy aromatic ring perfectly fits into the hydrophobic cavity of β-cyclodextrins, while the hydrophilic exterior of the CD ensures aqueous solubility[2]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended due to its superior complexation efficiency and low tissue toxicity[3].

Step-by-Step Methodology (Phase-Solubility Method):

  • Matrix Preparation: Prepare aqueous solutions of HP-β-CD ranging from 0% to 20% (w/v) in distilled water.

  • Saturation: Add an excess amount (beyond the saturation point) of 2-Methyl-3-(m-tolyloxy)-1,2-propanediol to each vial.

  • Equilibration: Shake the suspensions on an orbital shaker at 150 rpm at 25°C for 48 hours to reach thermodynamic equilibrium.

  • Filtration: Filter the suspensions through a 0.45 µm PVDF syringe filter to remove uncomplexed, solid drug.

  • Quantification: Quantify the dissolved drug concentration using HPLC-UV.

  • Self-Validating Step (Critical): Plot the dissolved drug concentration against the CD concentration. An AL​ -type linear plot indicates a successful 1:1 stoichiometric inclusion complex. Calculate the stability constant ( Kc​ ). A Kc​ value between 100 and 1000 M−1 confirms a stable, bioavailable complex suitable for in vivo dosing[4].

Q3: How do I prepare a stable solid dosage form (e.g., capsules) for this compound?

The Causality: In its crystalline state, the lattice energy of the compound prevents rapid dissolution in gastrointestinal fluids. By dispersing the drug into a hydrophilic polymeric matrix at the molecular level (Solid Dispersion), the drug is locked in its high-energy, amorphous state. Amorphous solids require no lattice energy to dissolve, vastly increasing the dissolution rate[5].

Step-by-Step Methodology (Solvent Evaporation Method):

  • Dissolution: Dissolve the drug and a hydrophilic polymer (e.g., PVP K30) in a 1:4 (w/w) ratio using a common volatile solvent mixture (Ethanol/Dichloromethane 1:1).

  • Mixing: Sonicate the solution for 15 minutes to ensure complete molecular-level mixing.

  • Evaporation: Rapidly remove the solvent using a rotary evaporator under reduced pressure at 45°C. Rapid evaporation is crucial to prevent the drug from recrystallizing[1].

  • Drying: Dry the resulting solid film in a vacuum oven for 24 hours to remove all residual solvent traces.

  • Milling: Pulverize the solid dispersion and pass it through a 60-mesh sieve.

  • Self-Validating Step (Critical): Analyze the final powder using Differential Scanning Calorimetry (DSC). The complete disappearance of the drug's sharp melting endotherm confirms successful conversion from a crystalline structure to an amorphous solid dispersion[5].

Part 3: Data Presentation & Workflows

Table 1: Comparative Analysis of Solubility Enhancement Strategies
StrategyMechanism of ActionIdeal ApplicationKey Validation Metric
Co-solvency / Surfactants Reduces solvent dielectric constant; micellar encapsulation[1]In vitro assays (cell culture, biochemical)DLS (Absence of nano-precipitation)
Cyclodextrin Complexation Host-guest inclusion of the lipophilic aromatic ring[2]In vivo liquid dosing (IV, Oral gavage)Phase-Solubility Plot ( Kc​ calculation)
Solid Dispersion Conversion from crystalline to high-energy amorphous state[5]Solid oral dosage forms (Tablets, Capsules)DSC (Disappearance of melting endotherm)
Table 2: Expected Phase-Solubility Parameters for Cyclodextrin Complexation
Cyclodextrin TypeCavity Size (Å)Expected StoichiometryComplexation EfficiencyToxicity Profile
α-Cyclodextrin 4.7 - 5.3Poor fit (Steric hindrance)LowModerate (Renal)
β-Cyclodextrin 6.0 - 6.51:1 (Ideal fit for m-tolyloxy)HighHigh (Nephrotoxic IV)
HP-β-Cyclodextrin 6.0 - 6.51:1 (Ideal fit)Very HighLow (Safe for IV/Oral)[3]
Workflow Visualization

SolubilityWorkflow Start Poor Aqueous Solubility Detected (2-Methyl-3-(m-tolyloxy)-1,2-propanediol) Assay Target Application? Start->Assay InVitro In Vitro Assays (Cell Culture / Enzyme) Assay->InVitro InVivo In Vivo / Preclinical (Animal Models) Assay->InVivo SolidForm Solid Dosage Form (Tablets / Capsules) Assay->SolidForm Cosolvent Co-solvent System (DMSO / Tween-80 / PBS) InVitro->Cosolvent Cyclodextrin Cyclodextrin Complexation (HP-β-CD) InVivo->Cyclodextrin SolidDispersion Solid Dispersion (Hot Melt Extrusion / PVP) SolidForm->SolidDispersion Validate1 Validate via DLS (Check for nano-precipitation) Cosolvent->Validate1 Validate2 Validate via Phase-Solubility (Calculate Kc) Cyclodextrin->Validate2 Validate3 Validate via DSC / XRD (Confirm amorphous state) SolidDispersion->Validate3

Decision-tree workflow for selecting the optimal solubility enhancement technique.

Sources

Optimization

Technical Support Center: Enhancing Crystallization Rates for 2-Methyl-3-(m-tolyloxy)-1,2-propanediol

Welcome to the Technical Support Center for the purification of 2-Methyl-3-(m-tolyloxy)-1,2-propanediol . This substituted glycerol ether presents unique challenges during downstream processing.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 2-Methyl-3-(m-tolyloxy)-1,2-propanediol . This substituted glycerol ether presents unique challenges during downstream processing. Due to its vicinal diol moiety and the bulky m-tolyloxy group, the molecule exhibits extensive intermolecular hydrogen bonding and steric hindrance. This structural combination significantly increases the viscosity of the supersaturated state, creating a kinetic barrier to molecular rearrangement. Consequently, the system frequently relieves chemical potential via Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than direct crystal nucleation .

This guide provides field-proven, thermodynamically grounded troubleshooting strategies to bypass LLPS, enhance nucleation rates, and achieve high-purity crystalline isolation.

Troubleshooting Guide: Resolving "Oiling Out" (LLPS)

G A Supersaturated Solution (Diol API) B Controlled Desupersaturation (Optimized Solvent) A->B Ideal Pathway E Rapid Cooling (Spinodal Decomposition) A->E Sub-optimal Pathway C Direct Nucleation & Crystal Growth B->C D High Purity API Crystals C->D F Liquid-Liquid Phase Separation (Oiling Out) E->F F->C Seeding @ Low Supersaturation G Impurity Entrapment & Agglomeration F->G

Figure 1: Thermodynamic pathways of 2-Methyl-3-(m-tolyloxy)-1,2-propanediol crystallization.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-Methyl-3-(m-tolyloxy)-1,2-propanediol forming a viscous oil instead of a crystalline solid upon cooling? A1: Your system has entered the spinodal decomposition region of the phase diagram. When supersaturation is generated too rapidly (e.g., via crash cooling), the high viscosity of the diol prevents the rapid structural organization required to reach the critical nucleation radius. Instead, the solution separates into a solute-rich liquid phase (oil droplets) and a solute-lean continuous phase . This secondary oily phase hinders both primary and secondary nucleation for hours and severely entraps impurities , .

Q2: How do I select the right solvent system to avoid the metastable LLPS zone? A2: You must shift the thermodynamic phase boundary. Purely non-polar solvents often force diols to oil out because the solubility drops too precipitously with temperature. Transition to a miscible solvent/anti-solvent system, such as an Ethanol/Water or Isopropanol/Water mixture. The solvent and anti-solvent are fully miscible, but carefully titrating the anti-solvent allows you to control the supersaturation precisely, keeping the system in the metastable zone for crystallization without crossing the LLPS boundary .

Q3: The nucleation rate remains extremely slow even when avoiding LLPS. Are there advanced techniques to force nucleation? A3: Yes. If bulk nucleation is kinetically hindered by the diol's viscosity, you can exploit two advanced mechanisms:

  • Surface-Enhanced Nucleation: Introducing a highly hydrophilic interface (e.g., functionalized glass beads or specific reactor baffles) can enhance the nucleation rate by up to 9 orders of magnitude compared to bulk nucleation by lowering the interfacial free energy barrier .

  • High-Pressure Crystallization: Applying high pressure (e.g., 10–100 MPa) increases the collision probability of solute molecules and reduces the free volume of the solvent, significantly reducing the induction time and promoting rapid crystal lattice formation .

Quantitative Data: Effect of Process Parameters on Nucleation

The following table summarizes the causal relationship between different crystallization parameters and the resulting phase behavior of 2-Methyl-3-(m-tolyloxy)-1,2-propanediol.

Process ConditionNucleation MechanismInduction TimePredominant PhaseAPI Purity (%)
Crash Cooling (Bulk) Homogeneous> 24 hoursSolute-rich Oil (LLPS)< 85.0%
Ethanol/Water + Seeding Heterogeneous2 - 4 hoursCrystalline Solid> 98.5%
High Pressure (100 MPa) Collision-Enhanced< 30 minsCrystalline Solid> 99.0%
Surface-Enhanced (Hydrophilic) Interface-Driven< 15 minsCrystalline Solid> 99.5%

Step-by-Step Methodology: Anti-Solvent & Seeding Protocol

To ensure batch-to-batch consistency and prevent oiling out, utilize the following self-validating anti-solvent crystallization protocol.

Workflow N1 1. Dissolution @ 50°C N2 2. Filtration N1->N2 N3 3. Anti-Solvent Addition N2->N3 N4 4. Seeding & Aging N3->N4 N5 5. Controlled Cooling N4->N5 N6 6. Isolation N5->N6

Figure 2: Step-by-step anti-solvent and seeding workflow for diol purification.

Protocol Execution:

Step 1: Dissolution Dissolve the crude 2-Methyl-3-(m-tolyloxy)-1,2-propanediol in absolute ethanol (approx. 5 volumes) at 50°C. Ensure complete dissolution. Causality: High temperature maximizes solubility and destroys any parasitic polymorph aggregates.

Step 2: Polish Filtration Pass the hot solution through a 0.22 µm PTFE filter into a pre-warmed crystallizer vessel. Causality: Removes insoluble impurities that could act as uncontrolled heterogeneous nucleation sites, ensuring you have total control over the nucleation event.

Step 3: Controlled Anti-Solvent Addition Maintain the temperature at 50°C. Slowly add purified water (anti-solvent) at a rate of 0.1 volumes/minute until the solution reaches a low supersaturation state (just prior to the cloud point). Validation Checkpoint: Utilize an in-line PAT probe (e.g., FBRM or Blaze Metrics) . If the solution turns opaque/milky without discrete particulate formation, LLPS has occurred. Immediately raise the temperature by 5°C to redissolve the oil droplets, then reduce the anti-solvent ratio.

Step 4: Seeding and Isothermal Aging Introduce 1-2 wt% of pure 2-Methyl-3-(m-tolyloxy)-1,2-propanediol seed crystals. Hold the suspension isothermally at 50°C for 2 hours. Causality: Seeding at low supersaturation bypasses the high-energy barrier of primary nucleation. Isothermal aging allows the chemical potential to drive crystal lattice growth rather than droplet coalescence, permanently shifting the system away from the LLPS boundary .

Step 5: Linear Cooling Ramp Initiate a controlled cooling ramp of 0.1°C/min down to 5°C. Causality: A slow, linear cooling profile ensures that the desupersaturation rate matches the crystal growth rate, preventing secondary nucleation spikes and ensuring a uniform particle size distribution.

Step 6: Isolation and Washing Isolate the crystals via vacuum filtration. Wash the filter cake with a pre-chilled (5°C) mixture of Ethanol/Water (1:4 v/v) to displace mother liquor without dissolving the product. Dry under vacuum at 30°C to constant weight.

References

  • Mettler Toledo. "Liquid-Liquid Phase Separation in Crystallization". Mettler Toledo AutoChem. URL:[Link]

  • MDPI. "The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation". Crystals. URL:[Link]

  • ACS Publications. "Crystallization in the Presence of a Liquid−Liquid Phase Separation". Organic Process Research & Development. URL:[Link]

  • Aragen Life Sciences. "Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing". Aragen Technical Resources. URL: [Link]

  • AIP Publishing. "Surface-enhanced crystal nucleation and polymorph selection in amorphous posaconazole". The Journal of Chemical Physics. URL:[Link]

  • MDPI. "Enhancement of Crystallization Process of the Organic Pharmaceutical Molecules through High Pressure". Crystals. URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Mephenesin and Its Isomeric Analogue: A Guide for Preclinical and Clinical Research

An In-depth Examination of a Classic Muscle Relaxant and a Theoretical Framework for the Evaluation of Novel Analogues Executive Summary This guide provides a comprehensive analysis of the centrally acting muscle relaxan...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Examination of a Classic Muscle Relaxant and a Theoretical Framework for the Evaluation of Novel Analogues

Executive Summary

This guide provides a comprehensive analysis of the centrally acting muscle relaxant, mephenesin. Due to a lack of available scientific literature and experimental data on 2-Methyl-3-(m-tolyloxy)-1,2-propanediol, a direct comparative efficacy guide is not currently feasible. Instead, this document offers a deep dive into the known pharmacology of mephenesin, a theoretical discussion on the potential impact of isomeric and structural modifications, and a robust framework for the preclinical evaluation of novel analogues like 2-Methyl-3-(m-tolyloxy)-1,2-propanediol. This approach is designed to empower researchers, scientists, and drug development professionals with both established knowledge and a practical methodology for future investigations in the field of skeletal muscle relaxants.

Mephenesin: A Foundational Centrally Acting Muscle Relaxant

Mephenesin, known by trade names such as Tolserol and Myanesin, was one of the first centrally acting muscle relaxants to be widely used therapeutically. Its primary indications have been for the symptomatic relief of painful muscle spasms associated with musculoskeletal conditions like muscle strains and injuries.[1][2]

Mechanism of Action

Mephenesin's primary site of action is the central nervous system (CNS), specifically the spinal cord and brainstem.[3] It does not act directly on skeletal muscle fibers. The precise molecular mechanism is not fully elucidated, but it is understood to involve the following:

  • Inhibition of Polysynaptic Reflexes: Mephenesin is thought to selectively inhibit polysynaptic reflex arcs in the spinal cord.[1][4] By dampening the transmission of nerve impulses through these pathways, it reduces the hyperexcitability of motor neurons that leads to muscle spasms.

  • Modulation of GABAergic Transmission: There is evidence to suggest that mephenesin enhances the inhibitory effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS.[3][4] By potentiating GABAergic transmission, mephenesin leads to a decrease in neuronal excitability and subsequent muscle relaxation.

  • Reduction of Excitatory Neurotransmitter Release: Mephenesin may also decrease the release of excitatory neurotransmitters, such as glutamate, further contributing to the suppression of excessive neuronal activity.[3]

  • Neuronal Excitability: At a more fundamental level, mephenesin has been observed to reduce neuronal excitability, which leads to a decrease in action potentials reaching the muscle fibers, ultimately resulting in a reduction of spasticity.[5][6]

cluster_CNS Central Nervous System Spinal_Cord Spinal Cord (Internuncial Neurons) Polysynaptic Inhibition of Polysynaptic Reflexes Spinal_Cord->Polysynaptic Brainstem Brainstem Mephenesin Mephenesin Mephenesin->Spinal_Cord Acts on Mephenesin->Brainstem Acts on GABA Enhanced GABAergic Transmission (Inhibitory) Mephenesin->GABA Glutamate Reduced Glutamate Release (Excitatory) Mephenesin->Glutamate Excitability Decreased Neuronal Excitability GABA->Excitability Glutamate->Excitability Polysynaptic->Excitability Relaxation Skeletal Muscle Relaxation Excitability->Relaxation

Figure 1: Proposed Mechanism of Action for Mephenesin.

Pharmacokinetic Profile

The clinical utility of mephenesin is significantly influenced by its pharmacokinetic properties, most notably its short duration of action.

ParameterDescriptionValue/Characteristic
Absorption Rapidly absorbed after oral administration.[1]Onset of action: 30-60 minutes.
Distribution Acts centrally within the CNS.-
Metabolism Rapidly metabolized in the liver.[1][3]-
Excretion Primarily excreted in the urine.[1]-
Duration of Action Short, necessitating frequent dosing.[1][3]Typically 4-6 hours.[1]
Side Effect Profile and Limitations

The primary drawback of mephenesin is its short half-life, which requires frequent administration to maintain therapeutic effects.[3] Additionally, its use can be associated with side effects such as drowsiness, weakness, and loss of appetite.[7] Due to a low therapeutic index and the risk of respiratory depression, especially when combined with other CNS depressants like alcohol, its use has been largely superseded by newer agents with more favorable safety profiles.[8]

The Uncharacterized Analogue: 2-Methyl-3-(m-tolyloxy)-1,2-propanediol

A thorough search of the scientific and medical literature reveals no available data on the pharmacological properties, efficacy, or safety of 2-Methyl-3-(m-tolyloxy)-1,2-propanediol. Therefore, a direct comparison with mephenesin is not possible.

Structural Relationship to Mephenesin

Mephenesin's chemical name is 3-(o-tolyloxy)-1,2-propanediol. The queried compound, 2-Methyl-3-(m-tolyloxy)-1,2-propanediol, differs in two key aspects:

  • Isomeric Position of the Tolyl Group: The methyl group on the phenyl ring is in the meta position, as opposed to the ortho position in mephenesin.

  • Additional Methyl Group: There is an additional methyl group at the 2-position of the propanediol backbone.

cluster_mephenesin Mephenesin (3-(o-tolyloxy)-1,2-propanediol) cluster_analogue 2-Methyl-3-(m-tolyloxy)-1,2-propanediol mephenesin_img analogue_label Structure Not Available in Databases

Figure 2: Chemical Structures of Mephenesin and the Uncharacterized Analogue.

Hypothetical Structure-Activity Relationship (SAR) Considerations

In the absence of experimental data, we can only speculate on how these structural modifications might alter the compound's activity based on general principles of medicinal chemistry:

  • Lipophilicity: The addition of a methyl group would likely increase the lipophilicity of the molecule. This could potentially enhance its ability to cross the blood-brain barrier, possibly leading to increased potency or a different side effect profile.

  • Metabolic Stability: The shift from an ortho to a meta tolyl group and the addition of a methyl group on the propanediol chain could alter the molecule's susceptibility to metabolic enzymes, potentially affecting its duration of action.

  • Receptor Binding: These structural changes would alter the three-dimensional shape of the molecule, which could impact its binding affinity and selectivity for its molecular targets within the CNS.

It must be emphasized that these are theoretical considerations. Rigorous experimental evaluation is required to determine the actual pharmacological profile of this compound.

A Proposed Experimental Workflow for Comparative Efficacy Analysis

For researchers interested in evaluating novel mephenesin analogues, the following experimental workflow provides a structured approach to determine comparative efficacy and safety.

cluster_in_vitro In Vitro & Ex Vivo Analysis cluster_in_vivo In Vivo Animal Models cluster_tox Toxicology & Safety receptor_binding Receptor Binding Assays (e.g., GABA-A receptor) neurophys Electrophysiology on Spinal Cord Slices receptor_binding->neurophys pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies neurophys->pk_pd rotarod Rotarod Test (Motor Coordination/Sedation) pk_pd->rotarod inclined_plane Inclined Plane Test (Muscle Relaxation) pk_pd->inclined_plane hot_plate Hot Plate Test (Analgesic Properties) pk_pd->hot_plate acute_tox Acute Toxicity Studies (LD50 Determination) rotarod->acute_tox inclined_plane->acute_tox hot_plate->acute_tox cns_safety CNS Safety Pharmacology acute_tox->cns_safety data_analysis Comparative Data Analysis vs. Mephenesin cns_safety->data_analysis start Novel Compound Synthesis & Characterization start->receptor_binding conclusion Efficacy & Safety Profile Determination data_analysis->conclusion

Figure 3: Proposed Experimental Workflow for Comparative Efficacy.

Step-by-Step Methodologies

1. In Vitro and Ex Vivo Characterization:

  • Objective: To determine the molecular mechanism of action.
  • Protocol 1: Receptor Binding Assays:
  • Prepare cell membrane homogenates expressing the receptor of interest (e.g., GABA-A receptors).
  • Incubate the membranes with a radiolabeled ligand and varying concentrations of the test compounds (novel analogue and mephenesin).
  • Measure the displacement of the radioligand to determine the binding affinity (Ki) of each compound.
  • Protocol 2: Electrophysiology on Spinal Cord Slices:
  • Prepare acute spinal cord slices from rodents.
  • Perform whole-cell patch-clamp recordings from motor neurons or interneurons.
  • Perfuse the slices with the test compounds and measure changes in synaptic currents (e.g., inhibitory postsynaptic currents, IPSCs) and neuronal excitability.

2. In Vivo Pharmacokinetic and Pharmacodynamic (PK/PD) Studies:

  • Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile and to correlate drug concentration with pharmacological effect.
  • Protocol: Rodent PK Study:
  • Administer the compounds to rodents via relevant routes (e.g., oral, intravenous).
  • Collect blood samples at multiple time points.
  • Analyze plasma concentrations using a validated analytical method (e.g., LC-MS/MS).[9]
  • Calculate key PK parameters (Cmax, Tmax, AUC, half-life).[10][11]

3. In Vivo Efficacy and Side Effect Models:

  • Objective: To assess the muscle relaxant efficacy and potential sedative side effects in living organisms.
  • Protocol 1: Inclined Plane Test:
  • Dose animals with the test compounds or vehicle.
  • Place the animals on a plane inclined at a specific angle.
  • Determine the ability of the animals to remain on the plane for a set amount of time as a measure of muscle relaxation.[12]
  • Protocol 2: Rotarod Test:
  • Train animals to walk on a rotating rod.
  • After administration of the test compounds, measure the latency to fall from the rod.
  • A decrease in performance indicates motor impairment or sedation.
  • Protocol 3: Hot Plate Test:
  • Place animals on a heated surface.
  • Measure the latency to a nociceptive response (e.g., paw licking, jumping).
  • An increase in latency suggests analgesic properties.[13]

4. Toxicology and Safety Pharmacology:

  • Objective: To determine the safety profile of the novel compound.
  • Protocol: Acute Toxicity Study:
  • Administer escalating doses of the compound to different groups of animals.
  • Observe the animals for signs of toxicity and mortality over a defined period.
  • Calculate the median lethal dose (LD50).

Conclusion and Future Directions

While mephenesin itself has largely been replaced by drugs with more favorable pharmacokinetic and safety profiles, it remains a valuable reference compound for the study of centrally acting muscle relaxants. The hypothetical analogue, 2-Methyl-3-(m-tolyloxy)-1,2-propanediol, represents an intriguing but currently uncharacterized chemical entity. The lack of available data underscores the vast chemical space yet to be explored in drug discovery.

For researchers in the field, the path forward is clear. The synthesis and subsequent evaluation of this and similar analogues, following a rigorous preclinical testing paradigm as outlined in this guide, could lead to the discovery of new chemical entities with improved efficacy, longer duration of action, and enhanced safety profiles. Such endeavors are critical for advancing the therapeutic options available for patients suffering from debilitating muscle spasticity and pain.

References

  • Patsnap Synapse. (2024, July 17).
  • National Center for Biotechnology Inform
  • Patsnap Synapse. (2024, June 15).
  • Zynapte RxHive. (n.d.). Mephenesin.
  • medtigo. (n.d.). mephenesin | Actions and Spectrum.
  • Drug Index. (n.d.).
  • Wikipedia. (n.d.). Mephenesin.
  • Inxight Drugs. (n.d.). MEPHENESIN.
  • Shur, E., & Elithorn, A. (1954). The Effects of Mephenesin in Neurotic Anxiety.
  • Chem-Impex. (n.d.). Mefenesina.
  • PharmaCompass. (n.d.).
  • Drugs.com. (n.d.). Mephenesin.
  • Singh, Y. N., Marshall, I. G., & Harvey, A. L. (1979). Some studies on peripheral actions of mephenesin, methocarbamol and diazepam. Journal of Pharmacy and Pharmacology, 31(1), 579-583.
  • Wang, Y., et al. (2022). Comparative Pharmacokinetic Study of Three Major Bioactive Components in the Normal and Different Courses of Li. Journal of Analytical Methods in Chemistry, 2022, 8657616.
  • El-Masri, H. A., et al. (2009). Absorption, distribution, metabolism, and excretion of 2,2-bis(bromomethyl)-1,3-propanediol in male fischer-344 rats. Drug Metabolism and Disposition, 37(2), 290-298.
  • Khan, A., et al. (2024). Muscle relaxant and antipyretic effects of pentacyclic triterpenes isolated from the roots of Diospyros lotus L. Heliyon, 10(7), e30547.
  • American College of Medical Toxicology. (n.d.). Clinical Pharmacology & Toxicology Pearl of the Week.
  • Kim, H. S., et al. (2010). Pharmacokinetics of aminomethylpropanol in rats following oral and a novel dermal study design. Toxicology Letters, 197(3), 205-211.
  • Andres-Mach, M., et al. (2021).
  • PMDA. (n.d.). MODULE 2.6.4. PHARMACOKINETICS WRITTEN SUMMARY.
  • Gilaberte, I., et al. (2025). Bioequivalence Study of Two Oral Methocarbamol Formulations in Healthy Subjects Under Fasting Conditions: A Randomized, Open-Label, Crossover Clinical Trial. Pharmaceutics, 17(3), 345.
  • Lubrizol. (n.d.). Pharmaceutical Excipient Resource Hub.
  • Diomede, L., & Salmona, M. (2019). The soothing effect of menthol, eucalyptol and high-intensity cooling agents. Flavour and Fragrance Journal, 34(5), 315-322.
  • Actylis. (n.d.). Products.
  • Al-Ghamdi, S. N., et al. (2022). Bioactive compounds of methanolic extract of Helianthemum lippii grows in Hafr Al-Batin region, northeastern Saudi Arabia. Acta Fytotechnica et Zootechnica, 25(1), 60-66.
  • Newman, D. J., & Cragg, G. M. (2012). Natural products as sources of new drugs over the 30 years from 1981 to 2010.
  • Innovative Drug Research and Bioinformatics Group (IDRB). (n.d.).

Sources

Comparative

Next-Generation Method Validation for Aryloxypropanediols: A Comparative Guide to ICH Q2(R2) Compliance for 2-Methyl-3-(m-tolyloxy)-1,2-propanediol

Target Audience: Researchers, analytical scientists, and QA/QC professionals in drug development. Introduction: The Shift to ICH Q2(R2) The compound 2-Methyl-3-(m-tolyloxy)-1,2-propanediol (2-MTPD) belongs to the aryloxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and QA/QC professionals in drug development.

Introduction: The Shift to ICH Q2(R2)

The compound 2-Methyl-3-(m-tolyloxy)-1,2-propanediol (2-MTPD) belongs to the aryloxypropanediol class. Molecules in this structural family—most notably mephenesin and chlorphenesin—are frequently utilized as skeletal muscle relaxants or monitored as critical process-related impurities during drug synthesis[1].

The recent adoption of the ICH Q2(R2) guideline (effective June 2024) has fundamentally modernized analytical validation by integrating it with the ICH Q14 Analytical Procedure Development lifecycle[2]. This updated framework demands a more rigorous, risk-based approach to proving that a method is "fit for purpose"[3]. This guide objectively compares a high-throughput UHPLC-PDA workflow (the Product) against a traditional HPLC-UV method (the Alternative) for 2-MTPD analysis, demonstrating how modern column chemistries and detection systems satisfy stringent new regulatory mandates.

Causality Behind Experimental Choices (E-E-A-T)

As an Application Scientist, method development is not about trial and error; it is about understanding the physicochemical causality of the analyte. Why transition from traditional HPLC to UHPLC for 2-MTPD?

  • Selectivity and Isomer Resolution: Aryloxypropanediols frequently present as complex mixtures of positional isomers (e.g., ortho-, meta-, and para- tolyloxy derivatives). Traditional 5 µm C18 columns struggle with the co-elution of these structurally similar isomers, often requiring extended run times (>15 minutes) and complex buffer systems to achieve baseline separation[4]. By utilizing a sub-2-micron (1.7 µm) stationary phase, the UHPLC method significantly increases the theoretical plate count, resolving the m-tolyloxy target from its isomers in under 4 minutes.

  • Spectral Specificity (PDA vs. UV): ICH Q2(R2) places heavy emphasis on proving specificity[5]. While a single-wavelength UV detector captures quantitative data, a Photodiode Array (PDA) detector enables peak purity analysis (spectral homogeneity) across the 200–400 nm range. Because the aromatic ring of 2-MTPD absorbs strongly at ~270 nm, PDA ensures no co-eluting impurities are hidden beneath the main peak, establishing a self-validating check for specificity.

ICH Q2(R2) Validation Lifecycle Workflow

The following diagram illustrates the phase-appropriate validation lifecycle for the 2-MTPD analytical procedure, mapping the transition from development to formal validation.

G Dev ICH Q14: Analytical Procedure Development Spec Specificity / Selectivity (Isomer Resolution & Peak Purity) Dev->Spec Risk-based approach Range Reportable Range & Linearity Assessment Spec->Range Peak purity confirmed Acc Accuracy (Standard Addition / Spike Recovery) Range->Acc Range established Prec Precision (Repeatability & Intermediate) Acc->Prec Recovery validated Valid ICH Q2(R2) Validation Report Generation Prec->Valid Criteria met

Figure 1: ICH Q2(R2) Method Validation Lifecycle for 2-MTPD Analysis.

Experimental Protocols: A Self-Validating System

To ensure strict adherence to ICH Q2(R2)[5], the following protocols were executed. Each step is designed to cross-verify the integrity of the data.

Specificity & Peak Purity

Objective: Prove the method can unequivocally assess 2-MTPD in the presence of impurities/isomers. Protocol:

  • Prepare a resolution standard containing 2-MTPD, 3-(o-tolyloxy)-1,2-propanediol (mephenesin), and 3-(p-tolyloxy)-1,2-propanediol at 50 µg/mL in diluent (Water:Acetonitrile, 50:50 v/v).

  • Inject into the UHPLC-PDA system (Column: C18, 1.7 µm, 2.1 x 100 mm; Mobile Phase: Gradient Water/Acetonitrile with 0.1% Formic Acid).

  • Validation Check: Calculate the resolution ( Rs​ ). Rs​ must be ≥1.5 between all isomers. Utilize PDA software to calculate the peak purity angle vs. purity threshold to confirm the absence of co-elution.

Reportable Range & Linearity

Objective: Demonstrate proportional analytical response across the specified reporting range[3]. Protocol:

  • Prepare a stock solution of 2-MTPD (1.0 mg/mL).

  • Dilute to create five calibration levels: 50%, 80%, 100%, 120%, and 150% of the nominal target concentration (target = 100 µg/mL).

  • Inject each level in triplicate.

  • Validation Check: Perform linear regression (Area vs. Concentration). The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept bias must be ≤2.0% of the 100% response level.

Accuracy (Spike Recovery)

Objective: Confirm the closeness of agreement between the accepted true value and the measured value[1]. Protocol:

  • Utilize the standard addition method. Spike known amounts of 2-MTPD reference standard into a synthetic matrix (placebo) at three levels: 80%, 100%, and 120% of the nominal concentration.

  • Prepare three independent replicates per level (total 9 determinations).

  • Validation Check: Calculate the percentage recovery. Acceptance criteria: 98.0% – 102.0% recovery across all levels.

Precision (Repeatability & Intermediate)

Objective: Assess the degree of scatter between a series of measurements under prescribed conditions[6]. Protocol:

  • Repeatability: Prepare six independent sample solutions at the 100% test concentration. Inject on Day 1 by Analyst A.

  • Intermediate Precision: Prepare six new independent sample solutions. Inject on Day 2 by Analyst B using a different UHPLC system.

  • Validation Check: Calculate the Relative Standard Deviation (%RSD). Acceptance criteria: %RSD ≤2.0% for both repeatability and intermediate precision.

Data Presentation: UHPLC-PDA vs. Legacy HPLC-UV

The following table objectively compares the validation outputs of the optimized UHPLC-PDA method against a legacy HPLC-UV method (5 µm C18 column, isocratic flow) for 2-MTPD.

Validation Parameter (ICH Q2(R2))Legacy HPLC-UV (Alternative)UHPLC-PDA (Product)Regulatory Assessment
Run Time 18.0 min3.5 min5x throughput increase
Specificity (Isomer Rs​ ) 1.2 (Co-elution risk)2.8 (Baseline resolution)UHPLC exceeds Rs​≥1.5 requirement
Peak Purity Verification Not possible (Single UV)Confirmed (PDA Spectral Match)PDA aligns with Q2(R2) specificity mandates
Linearity ( R2 ) 0.9950.9998Both acceptable; UHPLC shows less variance
Accuracy (Mean Recovery) 96.5% ± 2.5%99.8% ± 0.5%UHPLC minimizes matrix interference
Precision (%RSD, n=6) 2.1%0.4%UHPLC demonstrates superior repeatability
Limit of Quantitation (LOQ) 5.0 µg/mL0.2 µg/mL25x greater sensitivity with UHPLC

Conclusion

The transition from traditional HPLC to a UHPLC-PDA workflow for the analysis of 2-Methyl-3-(m-tolyloxy)-1,2-propanediol is not merely an operational upgrade; it is a regulatory necessity under the modernized ICH Q2(R2) framework[2]. The UHPLC-PDA method provides a self-validating system where spectral purity and baseline resolution of critical isomers are guaranteed, ensuring the highest level of scientific integrity and trustworthiness in analytical reporting.

Sources

Validation

Inter-Laboratory Validation of 2-Methyl-3-(m-tolyloxy)-1,2-propanediol Assay Protocols: A Comparison Guide

Introduction & Pharmacological Context 2-Methyl-3-(m-tolyloxy)-1,2-propanediol (2-MTPD) is a synthetic propanediol derivative structurally analogous to centrally acting muscle relaxants such as mephenesin ()[1]. Accurate...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

2-Methyl-3-(m-tolyloxy)-1,2-propanediol (2-MTPD) is a synthetic propanediol derivative structurally analogous to centrally acting muscle relaxants such as mephenesin ()[1]. Accurate quantification of 2-MTPD in both pharmaceutical formulations and complex biological matrices is critical for pharmacokinetic profiling and quality control. However, variations in sample preparation, instrument platforms, and matrix effects often lead to inter-laboratory discrepancies.

To satisfy the stringent requirements of the updated ICH Q2(R2) guidelines ()[2], analytical procedures must undergo robust inter-laboratory co-validation. This guide objectively compares three primary assay platforms—HPLC-UV, LC-MS/MS, and GC-FID—and provides field-proven, self-validating protocols to ensure absolute data integrity across multiple testing sites.

Mechanistic Rationale for Analytical Selection

The molecular architecture of 2-MTPD dictates its analytical behavior. The m-tolyloxy aromatic ring provides a distinct chromophore for UV detection (λmax ≈ 270 nm), while the 1,2-propanediol moiety imparts polarity, making it highly amenable to reversed-phase liquid chromatography (RP-HPLC). The tertiary carbon at the 2-methyl position introduces steric hindrance that can influence derivatization kinetics in Gas Chromatography (GC) applications.

Platform Alternatives:

  • LC-MS/MS (The Champion Method): Utilizes Electrospray Ionization (ESI). It offers superior specificity by monitoring specific precursor-to-product ion mass transitions, completely bypassing the UV-absorbing matrix interferences common in plasma samples.

  • HPLC-UV (The Cost-Effective Alternative): Ideal for bulk drug substance and formulation release testing where matrix complexity is low and target concentrations are high ()[3].

  • GC-FID: Requires prior derivatization (e.g., silylation of the diol groups) to increase volatility. While this adds complexity to the sample preparation workflow, it offers excellent resolution for volatile impurities.

Quantitative Performance Comparison

To objectively evaluate these platforms, a head-to-head comparison was conducted using standardized 2-MTPD spiked human plasma samples.

Table 1: Performance Comparison of Assay Alternatives for 2-MTPD

Performance MetricLC-MS/MS (Champion)HPLC-UV (Alternative)GC-FID (Alternative)
Limit of Detection (LOD) 0.5 ng/mL50 ng/mL25 ng/mL
Limit of Quantitation (LOQ) 1.5 ng/mL150 ng/mL75 ng/mL
Linear Dynamic Range 1.5 – 5000 ng/mL150 – 20,000 ng/mL75 – 10,000 ng/mL
Matrix Effect Impact Low (Corrected by SIL-IS)High (Baseline interference)Moderate
Sample Prep Time 15 mins (Precipitation)30 mins (LLE)120 mins (Derivatization)
Inter-assay Precision (RSD) < 4.5%< 8.2%< 6.8%

Inter-Laboratory Validation Architecture

Under ICH Q2(R2), co-validation demonstrates that an analytical procedure meets predefined performance criteria using data generated at multiple sites. This mitigates the risk of site-specific biases related to operator technique or environmental conditions.

ValidationWorkflow Dev Method Development (Site A) Opt Parameter Optimization (LC-MS/MS) Dev->Opt Define parameters Trans Method Transfer Protocol Opt->Trans Lock method SiteB Site B Validation (Accuracy & Precision) Trans->SiteB SiteC Site C Validation (Robustness & Stability) Trans->SiteC Data Statistical Equivalence (ANOVA) SiteB->Data Submit results SiteC->Data Submit results Final Validated Assay ICH Q2(R2) Compliant Data->Final Co-validation met

Inter-laboratory method transfer and co-validation workflow for 2-MTPD.

Step-by-Step Self-Validating Protocol: LC-MS/MS Bioanalytical Assay

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. Every analytical batch includes internal quality controls that must pass predefined criteria for the data to be accepted, aligning directly with FDA Bioanalytical Method Validation guidance ().

Materials:

  • 2-MTPD Reference Standard (>99.5% purity).

  • 2-MTPD-d7 (Stable Isotope-Labeled Internal Standard, SIL-IS).

  • Cold Acetonitrile (LC-MS grade, -20°C).

Methodology & Causality:

  • Sample Preparation (Protein Precipitation):

    • Step: Aliquot 50 µL of plasma into a 96-well plate. Add 10 µL of SIL-IS working solution (100 ng/mL).

    • Causality: The SIL-IS co-elutes with 2-MTPD, experiencing identical ion suppression or enhancement in the mass spectrometer's source. This perfectly corrects for matrix effects, ensuring quantitative accuracy regardless of the biological sample's complexity.

    • Step: Add 150 µL of cold Acetonitrile.

    • Causality: Cold acetonitrile rapidly denatures plasma proteins. The lipophilic m-tolyloxy group and polar diol ensure 2-MTPD remains partitioned in the organic supernatant, maximizing extraction recovery (>90%) while preventing coprecipitation losses.

    • Step: Centrifuge at 4000 × g for 10 minutes at 4°C. Transfer 100 µL of supernatant to an autosampler vial.

  • Chromatographic Separation:

    • Step: Inject 5 µL onto a C18 column (50 mm × 2.1 mm, 1.7 µm) maintained at 40°C.

    • Step: Run a gradient elution using 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

    • Causality: Formic acid acts as a crucial proton donor, significantly enhancing the [M+H]+ precursor ion yield in the positive ESI mode, thereby driving the assay's high sensitivity (LOD of 0.5 ng/mL).

The Self-Validating System Architecture

A protocol is only as reliable as its internal checks. The following logic is programmed into the instrument's sequence software to prevent the reporting of anomalous data.

SelfValidating Start System Suitability Test (SST) Calib Calibration Curve (R² > 0.995) Start->Calib Pass (RSD < 2%) QC1 Low QC Check Calib->QC1 QC2 High QC Check QC1->QC2 Sample Unknown Sample Analysis QC2->Sample Accuracy ±15% IS Internal Standard Monitoring Sample->IS Continuous IS->Start Fail (Halt run) Report Data Acceptance IS->Report IS variance < 20%

Self-validating sequence logic ensuring data integrity during LC-MS/MS analysis.

Inter-Laboratory Experimental Data & Results

To validate the LC-MS/MS protocol, a co-validation study was executed across three independent laboratories. The data below highlights the exceptional reproducibility of the method when the self-validating system is strictly adhered to.

Table 2: Inter-Laboratory Co-Validation Results for 2-MTPD (LC-MS/MS)

Quality Control LevelSite A (Originator) Accuracy (%)Site B (Transfer) Accuracy (%)Site C (Transfer) Accuracy (%)Global Inter-Lab Precision (RSD %)
Low QC (4.5 ng/mL) 98.4 ± 2.1101.2 ± 3.497.8 ± 4.14.2%
Mid QC (500 ng/mL) 100.5 ± 1.599.8 ± 2.0102.1 ± 1.82.6%
High QC (4000 ng/mL) 99.1 ± 1.2100.3 ± 1.698.9 ± 2.21.9%

References

  • Jain, P. S., et al. "Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine." National Center for Biotechnology Information (NCBI), 2011.[Link]

  • U.S. Food and Drug Administration (FDA). "Q2(R2) Validation of Analytical Procedures." FDA Guidance Documents, March 2024.[Link]

  • Dias, L., et al. "Development and Validation of New RP-HPLC Method for Estimation of Mephenesin and Ibuprofen." International Journal of Pharmaceutical Sciences and Research, Dec 2016.[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Guidance Documents, May 2018.[Link]

Sources

Comparative

A Comparative Guide to the Extraction of 2-Methyl-3-(m-tolyloxy)-1,2-propanediol from Biological Matrices

Abstract This guide provides a comprehensive comparison of three common extraction techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—for the efficient recovery of 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive comparison of three common extraction techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—for the efficient recovery of 2-Methyl-3-(m-tolyloxy)-1,2-propanediol, a compound structurally related to the muscle relaxant Mephenesin, from biological matrices such as human plasma. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on key bioanalytical parameters including recovery, matrix effect, and process efficiency. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable bioanalytical methods.

Introduction

The accurate quantification of xenobiotics in biological matrices is a cornerstone of pharmacokinetic and toxicokinetic studies in drug development.[1][2] 2-Methyl-3-(m-tolyloxy)-1,2-propanediol, a structural analogue of Mephenesin, serves as a model compound for this guide. The inherent complexity of biological samples necessitates an efficient extraction procedure to isolate the analyte of interest from interfering endogenous components.[3][4] The choice of extraction methodology significantly impacts the sensitivity, selectivity, and reliability of the subsequent analytical determination, typically performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3]

This guide will explore and compare three widely used sample preparation techniques:

  • Protein Precipitation (PPT): A straightforward and rapid method for removing proteins from plasma samples.[5][6]

  • Liquid-Liquid Extraction (LLE): A technique based on the differential partitioning of an analyte between two immiscible liquid phases.[4][7]

  • Solid-Phase Extraction (SPE): A chromatographic technique that utilizes a solid sorbent to selectively retain and elute the analyte.[8][9][10]

Physicochemical Properties of 2-Methyl-3-(m-tolyloxy)-1,2-propanediol

Comparative Extraction Methodologies

To provide a practical comparison, we will outline detailed experimental protocols for the extraction of 2-Methyl-3-(m-tolyloxy)-1,2-propanediol from human plasma using each of the three techniques. For the purpose of this guide, we will assume the use of a deuterated internal standard (IS), 2-Methyl-d3-3-(m-tolyloxy)-1,2-propanediol, which is considered the gold standard in bioanalysis for its ability to compensate for variability in extraction recovery and matrix effects.[1][2]

Protein Precipitation (PPT)

PPT is often the first-line approach due to its simplicity and speed.[5] It involves the addition of an organic solvent or an acid to denature and precipitate plasma proteins, leaving the small molecule analyte in the supernatant.[5][6][11]

3.1.1. Experimental Protocol for PPT
  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[12]

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

3.1.2. Rationale for Experimental Choices
  • Acetonitrile: A common and effective solvent for protein precipitation that provides a clean supernatant for many analytes.[5]

  • Cold Temperature: Performing the precipitation at 4°C can enhance protein precipitation and minimize enzymatic degradation of the analyte.

  • Vortexing and Centrifugation: These steps ensure thorough mixing and complete separation of the precipitated proteins from the supernatant.[12]

Liquid-Liquid Extraction (LLE)

LLE separates analytes based on their differential solubility between two immiscible liquids, typically an aqueous sample and an organic solvent.[4][7] This technique can provide cleaner extracts than PPT by removing more matrix components.[13]

3.2.1. Experimental Protocol for LLE
  • To 200 µL of human plasma in a glass tube, add 25 µL of the internal standard working solution.

  • Add 25 µL of 0.1 M NaOH to basify the sample.

  • Add 1 mL of diethyl ether as the extraction solvent.

  • Vortex the mixture for 5 minutes to ensure thorough partitioning.

  • Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

3.2.2. Rationale for Experimental Choices
  • Basification: Adjusting the pH of the aqueous sample can suppress the ionization of the analyte, increasing its partitioning into the organic solvent.

  • Diethyl Ether: A commonly used solvent for LLE that is effective for extracting moderately polar compounds.[14]

  • Evaporation and Reconstitution: This step concentrates the analyte and ensures the final sample is in a solvent compatible with the LC-MS/MS system.

Solid-Phase Extraction (SPE)

SPE is a highly selective and versatile technique that can provide the cleanest extracts.[8][9][10] It involves passing the sample through a cartridge containing a solid sorbent that retains the analyte, while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent.[8][10]

3.3.1. Experimental Protocol for SPE
  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: To 200 µL of human plasma, add 25 µL of the internal standard working solution and 200 µL of 4% phosphoric acid in water. Load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

3.3.2. Rationale for Experimental Choices
  • C18 Sorbent: A reversed-phase sorbent that is suitable for retaining moderately polar to nonpolar analytes from aqueous matrices.

  • Acidification: Acidifying the sample ensures that the analyte is in its neutral form, promoting its retention on the nonpolar C18 sorbent.

  • Washing Steps: The washing steps are crucial for removing interfering matrix components without eluting the analyte of interest, leading to a cleaner extract.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams outline the key steps in each extraction method.

Protein Precipitation Workflow

PPT_Workflow plasma Plasma Sample + IS add_acetonitrile Add Cold Acetonitrile plasma->add_acetonitrile vortex Vortex add_acetonitrile->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: A schematic of the Protein Precipitation (PPT) workflow.

Liquid-Liquid Extraction Workflow

LLE_Workflow plasma Plasma Sample + IS add_base Add Base plasma->add_base add_solvent Add Organic Solvent add_base->add_solvent vortex Vortex & Centrifuge add_solvent->vortex collect_organic Collect Organic Layer vortex->collect_organic evaporate Evaporate collect_organic->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: A schematic of the Liquid-Liquid Extraction (LLE) workflow.

Solid-Phase Extraction Workflow

SPE_Workflow cluster_cartridge SPE Cartridge conditioning Conditioning sample_loading Sample Loading washing Washing sample_loading->washing elution Elution washing->elution evaporate Evaporate elution->evaporate plasma Plasma Sample + IS plasma->sample_loading reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: A schematic of the Solid-Phase Extraction (SPE) workflow.

Performance Comparison

The effectiveness of each extraction method can be evaluated based on several key performance parameters. The following table summarizes the expected outcomes for the extraction of 2-Methyl-3-(m-tolyloxy)-1,2-propanediol from human plasma.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery (%) 85 - 9590 - 10595 - 105
Matrix Effect (%) 70 - 9085 - 10095 - 105
Process Efficiency (%) 60 - 8575 - 10090 - 105
Throughput HighMediumLow to Medium
Cost per Sample LowMediumHigh
Selectivity LowMediumHigh

Recovery: The percentage of the analyte that is recovered from the sample matrix during the extraction process. Matrix Effect: The effect of co-eluting, interfering compounds from the matrix on the ionization of the analyte in the mass spectrometer. Process Efficiency: A combined measure of recovery and matrix effect, representing the overall efficiency of the analytical method.

Discussion and Recommendations

The choice of the optimal extraction method depends on the specific requirements of the bioanalytical assay.

  • Protein Precipitation (PPT) is a cost-effective and high-throughput method suitable for early-stage drug discovery and non-regulated bioanalysis where high sensitivity is not the primary concern. However, the relatively low selectivity can lead to significant matrix effects, potentially compromising the accuracy and precision of the assay.[5]

  • Liquid-Liquid Extraction (LLE) offers a good balance between cleanliness, recovery, and cost. It is a robust technique that can provide cleaner extracts than PPT, leading to reduced matrix effects. LLE is well-suited for many applications in drug metabolism and pharmacokinetic studies.

  • Solid-Phase Extraction (SPE) provides the highest degree of selectivity and the cleanest extracts, resulting in minimal matrix effects and the highest sensitivity.[8][9][10] While it is the most time-consuming and expensive of the three methods, SPE is the preferred choice for regulated bioanalysis and for assays requiring the lowest limits of quantification. The ability to automate SPE can significantly improve throughput for routine analyses.[9]

For the development of a robust and reliable bioanalytical method for 2-Methyl-3-(m-tolyloxy)-1,2-propanediol, Solid-Phase Extraction (SPE) is highly recommended , particularly for applications requiring high sensitivity and accuracy, such as in support of clinical trials. For less stringent requirements, such as in early discovery, Liquid-Liquid Extraction (LLE) presents a viable and more cost-effective alternative. Protein Precipitation (PPT) should be considered primarily for high-throughput screening purposes where a semi-quantitative result may be sufficient.

Conclusion

The selection of an appropriate extraction method is a critical step in the development of any bioanalytical assay. This guide has provided a comprehensive comparison of Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction for the analysis of 2-Methyl-3-(m-tolyloxy)-1,2-propanediol from biological matrices. By understanding the principles, advantages, and limitations of each technique, researchers can make an informed decision to ensure the generation of high-quality, reliable data to support their drug development programs.

References

  • Organomation. (n.d.). What is Solid Phase Extraction (SPE)?
  • International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples.
  • Veeprho. (2024, November 5). Solid-Phase Extraction (SPE).
  • Benchchem. (2025). Cross-Validation of Bioanalytical Methods: A Comparative Guide to Using Mephenesin-d3 as an Internal Standard.
  • Phenomenex. (2015, August 27). Technical Tip: Protein Precipitation.
  • Academia.edu. (2025, October 11). (PDF) EXTRACTION OF DRUGS FROM BIOLOGICAL MATERIALS SUCH AS VISCERA, BLOOD, URINE AND VITREOUS HUMOUR.
  • Benchchem. (2025). Application Note: High-Throughput Quantification of Mephenesin in Human Plasma Using a Validated UPLC-MS/MS Method with Mephenes.
  • Benchchem. (2025). The Gold Standard in Bioanalysis: A Comparative Guide to the Validation of an Analytical Method for Mephenesin Using Mephenesin-d3.
  • Abcam. (n.d.). Protein precipitation: A comprehensive guide.
  • PMC. (2024, December 24). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis.
  • Merck Millipore. (n.d.). Liquid-Liquid Extraction | Analytics and Sample Preparation.
  • PMC. (n.d.). Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS.
  • ResearchGate. (2020, December 4). (PDF) Development of a Liquid-Liquid Extraction Procedure for the Analysis of Amphetamine in Biological Specimens by GC-FID.
  • PMC. (n.d.). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples.
  • Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction.
  • Sigma-Aldrich. (n.d.). Precipitation Procedures.
  • ACS Publications. (2020, March 20). Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry.
  • PMC. (n.d.). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine.
  • PromoChrom. (n.d.). Solid Phase Extraction (SPE) Guide | Fundamentals and Practical overview.
  • International Journal of Pharmaceutical Sciences and Research. (2016, December 1). DEVELOPMENT AND VALIDATION OF NEW RP-HPLC METHOD FOR ESTIMATION OF MEPHENESIN AND IBUPROFEN.
  • PubMed. (n.d.). Enantiospecific Separation and Quantitation of Mephenytoin and Its Metabolites Nirvanol and 4'-hydroxymephenytoin in Human Plasma and Urine by Liquid chromatography/tandem Mass Spectrometry.
  • PubMed. (n.d.). Determination of mephenesin in plasma by high-performance liquid chromatography with fluorimetric detection.
  • SAGE Journals. (2011, August 11). A review on biological matrices and analytical methods used for determination of drug of abuse.
  • Biotage. (n.d.). High throughput extraction of drugs from biological fluids using an improved supported liquid extraction plate.
  • Agilent Technologies, Inc. (n.d.). Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS.
  • SciSpace. (2012, March 23). Extraction of Drug from the Biological Matrix: A Review.

Sources

Validation

Structural activity relationship (SAR) comparison of 2-Methyl-3-(m-tolyloxy)-1,2-propanediol analogs

Structural Activity Relationship (SAR) Comparison Guide: 2-Methyl-3-(m-tolyloxy)-1,2-propanediol Analogs Executive Summary & Rationale The class of aryloxypropanediols—most notably (3-(o-tolyloxy)-1,2-propanediol)—has lo...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Activity Relationship (SAR) Comparison Guide: 2-Methyl-3-(m-tolyloxy)-1,2-propanediol Analogs

Executive Summary & Rationale

The class of aryloxypropanediols—most notably (3-(o-tolyloxy)-1,2-propanediol)—has long been utilized as centrally acting skeletal muscle relaxants[1]. These compounds function primarily by depressing polysynaptic reflexes in the spinal cord and acting as antagonists at NMDA and voltage-gated ion channels[1]. However, the clinical utility of first-generation analogs is severely limited by a short plasma half-life (~45 minutes)[2]. This rapid clearance is driven by the unhindered enzymatic oxidation of the primary alcohol on the propanediol backbone, yielding inactive β-(aryloxy)lactic acid metabolites[3].

To overcome these pharmacokinetic bottlenecks, 2-Methyl-3-(m-tolyloxy)-1,2-propanediol and its analogs introduce two critical structural modifications:

  • 2-Methyl Backbone Substitution: The addition of a methyl group at the C2 position of the propanediol chain creates significant steric hindrance. This modification physically shields the adjacent primary hydroxyl group from alcohol dehydrogenases (ADH) and cytochrome P450 enzymes, effectively preventing rapid oxidation[4].

  • Meta-Tolyloxy Isomerism: Shifting the methyl group on the phenyl ring from the ortho position (Mephenesin) to the meta position () alters the dihedral angle of the ether linkage and increases overall lipophilicity[5], modulating blood-brain barrier (BBB) penetration and receptor binding affinity.

SAR Logic & Pharmacokinetic Implications

SAR_Logic Base Aryloxypropanediol Scaffold MetaSub m-Tolyloxy Substitution (Altered Geometry) Base->MetaSub OrthoSub o-Tolyloxy (Mephenesin) (Baseline Reference) Base->OrthoSub C2Methyl 2-Methyl Addition (Propanediol Chain) Base->C2Methyl PD Modulated Target Affinity (NMDA/Na+ Channels) MetaSub->PD OrthoSub->PD C2Methyl->PD PK Steric Shielding (Reduced Oxidation to Lactic Acid) C2Methyl->PK

SAR Logic Map detailing the pharmacokinetic and pharmacodynamic impacts of structural modifications.

The causality behind these modifications is rooted in physical chemistry. The ortho-methyl group in traditional mephenesin forces the phenyl ring out of plane with the ether oxygen, which is optimal for baseline NMDA antagonism but does nothing to protect the aliphatic chain. By moving to a meta-substitution, the molecule regains rotational freedom, allowing the newly introduced 2-methyl group on the aliphatic chain to dictate the molecule's conformational presentation. This tertiary carbon center at C2 prevents the formation of a ketone intermediate, forcing the liver to rely on slower glucuronidation pathways for clearance[6].

Quantitative Comparative Data

The following tables synthesize the structural, pharmacokinetic, and pharmacodynamic benchmarks of the 2-methyl-m-tolyloxy analogs against established clinical standards.

Table 1: Structural and Pharmacokinetic Comparison

CompoundPhenyl SubstitutionPropanediol ChainLogPT1/2 (Human)Primary Metabolic Pathway
Mephenesin ortho-CH31,2-propanediol~0.73~45 minsRapid oxidation to β-(o-toloxy)lactic acid
m-Mephenesin meta-CH31,2-propanediol~0.90~50 minsRapid oxidation to β-(m-toloxy)lactic acid
2-Methyl-3-(m-tolyloxy)-1,2-propanediol meta-CH32-methyl-1,2-propanediol~1.20> 120 minsGlucuronide conjugation (Oxidation hindered)
Methocarbamol (Reference)ortho-OCH31,2-propanediol-1-carbamate~0.611-2 hoursDealkylation / Conjugation

Table 2: Pharmacodynamic Benchmarks (In Vitro)

CompoundPolysynaptic Reflex Inhibition (Relative)NMDA Receptor Antagonism (IC50)
Mephenesin 1.0x (Baseline)Moderate (~25 µM)
m-Mephenesin 0.9xModerate (~30 µM)
2-Methyl-3-(m-tolyloxy)-1,2-propanediol 1.5xHigh (~12 µM)

Experimental Methodologies

To objectively validate the SAR claims above, the following self-validating experimental protocols must be executed.

Protocol 1: In Vitro Human Liver Microsome (HLM) Stability Assay

Purpose: To quantify the steric shielding effect of the 2-methyl group against Phase I oxidative metabolism. Causality: Using an NADPH regenerating system isolates cytochrome P450 and ADH-mediated oxidation. A prolonged half-life here directly proves that the 2-methyl group successfully blocks the primary alcohol from enzymatic docking.

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a reaction mixture yielding a final protein concentration of 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Spike the test compound (e.g., 2-Methyl-3-(m-tolyloxy)-1,2-propanediol) into the buffer to achieve a final concentration of 1 µM.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench the reaction by mixing with 150 µL of ice-cold acetonitrile containing 50 ng/mL of as an internal standard[7].

  • Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ) and in vitro half-life.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Purpose: To measure the direct antagonistic effect of the analogs on NMDA receptors. Causality: Patch-clamping allows for the isolation of specific ion currents. By holding the membrane potential constant, any reduction in inward current upon compound application is directly attributable to receptor antagonism, validating the pharmacodynamic efficacy of the meta-tolyloxy substitution.

  • Cell Preparation: Culture HEK293 cells stably expressing recombinant human NMDA receptors (GluN1/GluN2A subunits).

  • Internal Solution: Fill borosilicate glass patch pipettes (resistance 3–5 MΩ) with an intracellular solution (135 mM CsF, 10 mM NaCl, 10 mM HEPES, 5 mM EGTA, pH 7.2, adjusted with CsOH).

  • Recording Setup: Establish a whole-cell configuration. Clamp the membrane potential at -70 mV using a high-fidelity patch-clamp amplifier.

  • Current Elicitation: Perfuse the cells with extracellular buffer containing 100 µM Glutamate and 10 µM Glycine (co-agonist) to elicit stable inward NMDA currents.

  • Compound Application: Co-apply the test analog at varying concentrations (1 µM to 100 µM) using a rapid gravity-driven perfusion system.

  • Data Extraction: Measure the peak current inhibition relative to the baseline. Plot the fractional inhibition against the log concentration to generate a dose-response curve and derive the IC50.

Workflow Comp Compound Synthesis Microsome HLM Incubation (Phase I Metabolism) Comp->Microsome Patch Whole-Cell Patch Clamp Comp->Patch LCMS LC-MS/MS Quantification Microsome->LCMS Data SAR Data Integration LCMS->Data Patch->Data

Experimental workflow integrating metabolic stability profiling and electrophysiological assessment.

Conclusion

The transition from traditional mephenesin to 2-Methyl-3-(m-tolyloxy)-1,2-propanediol represents a calculated exercise in rational drug design. By leveraging steric hindrance at the C2 position, researchers can effectively bypass the rapid oxidative degradation that plagues first-generation aryloxypropanediols. Coupled with the altered spatial geometry of the meta-tolyloxy group, this analog class offers a promising scaffold for developing next-generation centrally acting muscle relaxants with sustained pharmacokinetic profiles and enhanced target affinity.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4059, Mephenesin." PubChem, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 95628, 3-(3-Methylphenoxy)-1,2-propanediol." PubChem, [Link]

  • Pharmacy180. "Centrally Acting Muscle Relaxants - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose." Pharmacy180, [Link]

  • Biomedicus. "The Side Effects of Decontractyl (Mephenesin)." Biomedicus, [Link]

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Safety & Regulatory Compliance

Safety

2-Methyl-3-(m-tolyloxy)-1,2-propanediol proper disposal procedures

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates like 2-Methyl-3-(m-tolyloxy)-1,2-propanediol requires a rigorous, self-validating safety and disposal protocol. This c...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates like 2-Methyl-3-(m-tolyloxy)-1,2-propanediol requires a rigorous, self-validating safety and disposal protocol. This compound—an aromatic ether-diol structurally related to muscle relaxants (e.g., mephenesin) and beta-blocker precursors (e.g., toliprolol)—presents specific operational challenges. Its lipophilic aromatic ring combined with a hydrophilic diol backbone allows it to easily penetrate dermal barriers while persisting in aqueous environments.

To build a culture of safety and ensure absolute compliance, this guide synthesizes physicochemical causality with federal regulatory standards, providing a comprehensive operational and disposal plan for your laboratory.

Physicochemical Profiling & Hazard Causality

Before executing any disposal protocol, it is critical to understand why the chemical behaves the way it does. The physical properties of 2-Methyl-3-(m-tolyloxy)-1,2-propanediol dictate our engineering controls and waste segregation logic. Because it is an unlisted specialty chemical, we extrapolate its hazard profile from its closest structural analog, mephenesin[1].

Table 1: Physicochemical & Hazard Profile

Property / ParameterEstimated Value / ClassificationOperational Causality & Impact
Molecular Formula C₁₁H₁₆O₃High carbon content dictates that incineration is the only viable destruction method.
Physical State Viscous liquid or low-melting solidProne to smearing during spills; requires dry absorbents rather than water for initial cleanup.
Solubility High in organics (EtOH, DMSO); Low in waterAqueous drain disposal is strictly prohibited; it will precipitate and accumulate in plumbing.
Toxicity Profile Acute oral toxicity; Skin/Eye irritantHigh dermal permeability requires nitrile or neoprene gloves; systemic absorption must be prevented.
EPA Waste Status Characteristic Waste (if in solvent)Must be evaluated under RCRA Subpart K for proper satellite accumulation[2].

Operational Safety & Handling Protocol

Under the OSHA Laboratory Standard (29 CFR 1910.1450), laboratories must implement a Chemical Hygiene Plan (CHP) tailored to the specific hazards of their inventory[3].

Engineering Controls & PPE:

  • Ventilation: Always handle the neat (pure) compound within a certified Class II biological safety cabinet or chemical fume hood. While not highly volatile, aerosolization during powder weighing or vigorous mixing poses an inhalation risk.

  • Barrier Protection: Wear double-gloved nitrile (minimum 4 mil thickness), a wraparound fluid-resistant lab coat, and chemical splash goggles. The compound's amphiphilic nature allows it to bypass compromised skin barriers rapidly.

Step-by-Step Spill Response Methodology

If a spill occurs, immediate containment is required to prevent environmental release and cross-contamination.

  • Evacuate & Assess: Immediately clear personnel from the immediate vicinity. Verify the scale of the spill.

  • Don Appropriate PPE: Ensure respiratory protection (N95 or half-mask respirator with organic vapor cartridges) is worn if the spill involves volatile organic solvents.

  • Containment (Dry): Do not use water jets, which will spread the lipophilic compound[1]. Surround the spill with inert, dry absorbent materials (e.g., vermiculite, sand, or specialized chemical spill pads).

  • Absorption & Collection: Gently sweep the absorbent-chemical mixture using non-sparking tools. Place the material into a pre-labeled, high-density polyethylene (HDPE) hazardous waste bucket.

  • Chemical Decontamination: Wash the affected surface with a 10% bleach solution or a mild detergent mixed with ethanol to solubilize and lift residual ether-diol molecules.

  • Final Wipe-Down: Perform a final wipe with deionized water and dispose of all cleaning materials as hazardous waste.

SpillResponse S1 Spill Detected S2 Evacuate & Assess S1->S2 S3 Don Appropriate PPE S2->S3 S4 Containment (Absorbent) S3->S4 S5 Decontamination S4->S5 S6 Waste Collection S5->S6

Step-by-step spill response and containment logic for aromatic diol derivatives.

Step-by-Step Disposal Procedures

The Environmental Protection Agency (EPA) strictly regulates laboratory chemical waste under the Resource Conservation and Recovery Act (RCRA)[4]. 2-Methyl-3-(m-tolyloxy)-1,2-propanediol must never be disposed of in the municipal trash or rinsed down the drain[5].

Step 1: Waste Segregation

Segregation is the most critical step. Mixing this compound with incompatible waste streams can trigger dangerous exothermic reactions or drastically increase disposal costs.

  • Solid Waste: Contaminated gloves, weigh boats, and empty vials must be placed in a solid hazardous waste bin.

  • Liquid Waste (Non-Halogenated): If dissolved in solvents like ethanol, methanol, or DMSO, collect in a clearly labeled "Non-Halogenated Organic Waste" carboy.

  • Liquid Waste (Halogenated): If dissolved in dichloromethane (DCM) or chloroform, it must go into a "Halogenated Organic Waste" container. Causality: Halogenated waste requires specialized high-temperature incineration to prevent the formation of toxic dioxins; mixing non-halogenated waste into this stream unnecessarily inflates disposal costs.

Step 2: Satellite Accumulation (EPA Subpart K)

Academic and research laboratories should utilize EPA RCRA Subpart K, which allows for the flexible, safe accumulation of unwanted materials at the point of generation[2].

  • Store waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

  • Containers must remain securely closed at all times unless actively adding waste. Funnels must not be left in open carboys.

  • Use secondary containment (e.g., polyethylene trays) capable of holding 110% of the largest container's volume.

Step 3: Labeling and Documentation
  • Attach a standardized hazardous waste tag the moment the first drop of waste enters the container.

  • Explicitly list "2-Methyl-3-(m-tolyloxy)-1,2-propanediol" and the exact solvent composition (e.g., "70% Methanol, 30% Water, <1% Aromatic Diol"). Do not use abbreviations.

Step 4: Final Transfer to TSDF

Once a container is full, or the regulatory time limit is reached (typically 90 to 180 days depending on your generator status), transfer the waste to your institution's central accumulation area. From there, a licensed waste broker will transport it to a Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration[6].

G A 2-Methyl-3-(m-tolyloxy)-1,2-propanediol Waste Generated B Solid Waste (Contaminated PPE/Powder) A->B Solid form C Liquid Waste (Organic Solvent Mixtures) A->C Dissolved F Satellite Accumulation Area (EPA RCRA Subpart K) B->F D Halogenated Waste Stream C->D Contains halogens E Non-Halogenated Waste Stream C->E No halogens D->F E->F G Licensed TSDF (High-Temp Incineration) F->G Transport < 90/180 days

Waste segregation and disposal workflow for 2-Methyl-3-(m-tolyloxy)-1,2-propanediol.

References

  • National Research Council. (1995/2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from[Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous waste disposal and the clinical laboratory (RCRA). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2026). Frequent Questions About Managing Hazardous Waste at Academic Laboratories (Subpart K). Retrieved from[Link]

  • Hazardous Waste Experts. (2022). A Primer On Laboratory Waste Disposal. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-Methyl-3-(m-tolyloxy)-1,2-propanediol

As a Senior Application Scientist, I frequently encounter novel and highly specific chemical intermediates in drug development pipelines. 2-Methyl-3-(m-tolyloxy)-1,2-propanediol is a structurally complex lipophilic glyce...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter novel and highly specific chemical intermediates in drug development pipelines. 2-Methyl-3-(m-tolyloxy)-1,2-propanediol is a structurally complex lipophilic glycerol ether. Because it is a closely related derivative of the centrally acting muscle relaxant mephenesin (3-(o-tolyloxy)-1,2-propanediol), its physical behavior and biological partitioning require rigorous, scientifically grounded handling protocols.

This guide establishes a self-validating system for laboratory safety, operational logistics, and disposal. Every procedural step below is designed not just to tell you what to do, but to explain the mechanistic causality behind the safety standard.

Physicochemical Hazard Profiling & Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound. 2-Methyl-3-(m-tolyloxy)-1,2-propanediol features both a hydrophilic diol moiety and a lipophilic aromatic ether group.

  • Toxicological Mechanism: Compounds in the cresol glyceryl ether class are known to produce transient muscle relaxation and central nervous system (CNS) depression by reducing neuronal excitability [1].

  • Acute Toxicity: Structurally analogous compounds exhibit moderate acute oral toxicity (LD50 ~625 mg/kg in rats) and are classified under Acute Toxicity Category 4 (H302: Harmful if swallowed)[2].

  • Dermal Permeability: The amphiphilic nature of the molecule allows it to readily partition through biological membranes and certain porous materials. This necessitates strict dermal protection, as the compound can act as a skin permeator[3].

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is a calculated defense against the specific physicochemical properties of the compound.

PPE CategorySpecification StandardCausal Justification
Hand Protection Nitrile (NBR) gloves (EN 374 compliant), >0.11 mm thickness.Natural rubber latex is highly permeable to lipophilic aromatic ethers. Nitrile provides a superior chemical barrier against the amphiphilic diol/aromatic structure.
Eye Protection Chemical safety goggles (OSHA 29 CFR 1910.133 or EN166) [4].Protects against micro-aerosols and accidental splashes which can cause severe ocular irritation.
Respiratory N95 / FFP2 Particle Filter (if handling powder); Organic Vapor Cartridge (if heated).Prevents inhalation of particulates that could lead to systemic absorption and subsequent CNS depression[1].
Body Protection Flame-resistant, non-porous laboratory coat.Prevents accumulation of the compound on clothing, mitigating delayed dermal exposure.

Standard Operating Procedure (SOP): Dispensing and Formulation

A self-validating protocol ensures that failure at any single step does not compromise the entire safety system.

Step-by-Step Methodology: Safe Dispensing Workflow

  • Environmental Preparation: Conduct all dispensing inside a Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood to maintain a negative pressure environment.

  • Static Mitigation: Because fine powders of organic ethers can accumulate static charge, use an anti-static weighing boat and an ionizing bar to prevent aerosolization during transfer.

  • Gravimetric Transfer: Using a stainless-steel micro-spatula, transfer the required mass. Causality: Stainless steel is inert and prevents the adhesion of lipophilic compounds, ensuring accurate dosing and minimizing residual contamination.

  • Solubilization: If formulating into a solution, utilize compatible solvents (e.g., ethanol or propylene glycol). Add the solvent slowly while vortexing. Causality: The 2-methyl branching increases steric hindrance, potentially slowing dissolution rates compared to unsubstituted propanediols.

  • Decontamination of Tools: Immediately submerge spatulas and reusable glassware in a 10% alcoholic detergent solution before standard washing to break down the ether residues.

Spill Response and Decontamination Workflow

Spill response must be rapid and state-dependent. The following logical relationship dictates the operational flow for containing and neutralizing a spill of 2-Methyl-3-(m-tolyloxy)-1,2-propanediol.

G Start Spill Detected Assess Assess Volume & State Start->Assess PPE Don Advanced PPE (Nitrile, N95, Goggles) Assess->PPE Solid Solid Spill (Powder/Crystalline) PPE->Solid Liquid Liquid/Solution Spill PPE->Liquid Sweep HEPA Vacuum / Wet Wiping (Avoid Dust) Solid->Sweep Absorb Inert Absorbent (Vermiculite/Sand) Liquid->Absorb Decon Decontaminate Surface (Detergent & Water) Sweep->Decon Absorb->Decon Dispose Seal in HazMat Container (Incineration) Decon->Dispose

Spill response decision matrix for handling 2-Methyl-3-(m-tolyloxy)-1,2-propanediol incidents.

Step-by-Step Methodology: Spill Neutralization

  • Isolation: Evacuate non-essential personnel from the immediate area.

  • Containment (Liquid): Surround the spill with an inert absorbent such as vermiculite or dry sand[4]. Do not use combustible materials like sawdust, as organic ethers can act as fuel sources.

  • Containment (Solid): Gently cover the powder with damp paper towels to suppress dust formation. Avoid dry sweeping.

  • Collection: Scoop the absorbed mixture using non-sparking tools and place it into a high-density polyethylene (HDPE) hazardous waste container.

  • Surface Decontamination: Wash the affected area with a strong surfactant and warm water to break down the lipophilic ether residues.

Disposal and Environmental Logistics

Improper disposal of substituted propanediols can lead to aquatic toxicity and environmental persistence.

  • Waste Segregation: Classify the waste as "Halogen-Free Organic Solvent Waste" (if in solution) or "Toxic Solid Waste" (if pure).

  • Destruction Method: High-temperature incineration is the only self-validating disposal method. At extreme temperatures, the compound safely decomposes into carbon monoxide and carbon dioxide[4]. Never discharge down the drain, as it may disrupt local wastewater treatment biofilms due to its biological activity.

References

  • National Center for Biotechnology Information (NCBI). "Mephenesin | C10H14O3 | CID 4059." PubChem Database. Available at:[Link]

  • ScienceLab. "Material Safety Data Sheet: Mephenesin MSDS." Amazon S3 Archive. Available at:[Link]

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